Technical Documentation Center

3Alaph-Tigloyloxypterokaurene L3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3Alaph-Tigloyloxypterokaurene L3

Core Science & Biosynthesis

Foundational

Isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isolation and characterization of the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3, f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3, from the plant Wedelia trilobata. The methodologies outlined are based on established phytochemical research, offering a detailed protocol for researchers in natural product chemistry and drug discovery.

Overview of 3α-Tigloyloxypterokaurene L3

3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid that has been isolated from Wedelia trilobata[1]. Diterpenoids from this plant, including 3α-tigloyloxypterokaurene L3, are of interest to the scientific community for their potential biological activities[2]. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using one- and two-dimensional nuclear magnetic resonance (NMR) techniques[1].

Table 1: Physicochemical Properties of 3α-Tigloyloxypterokaurene L3

PropertyValueReference
Chemical Formula C₂₅H₃₆O₅
Molecular Weight 416.56 g/mol
CAS Number 1588516-87-3
Physical Description Powder

Experimental Protocols

The following protocols are detailed based on the methodologies reported for the isolation of 3α-tigloyloxypterokaurene L3 and other diterpenoids from Wedelia trilobata[1].

Plant Material Collection and Preparation
  • Plant Material: The whole plant of Wedelia trilobata (L.) Hitchc. is collected.

  • Preparation: The plant material is air-dried and then pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: 95% Ethanol (B145695) (EtOH)

  • Procedure:

    • The powdered plant material is extracted with 95% EtOH at room temperature.

    • The extraction is typically repeated multiple times (e.g., three times) to ensure the exhaustive removal of secondary metabolites.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude ethanol extract is subjected to a series of chromatographic separations to isolate the target compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is adsorbed onto silica (B1680970) gel.

    • The adsorbed extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether (PE) and acetone, with an increasing proportion of acetone.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification of Fractions:

    • The combined fractions containing the compound of interest are further purified using repeated column chromatography, often with silica gel.

    • Final purification may be achieved through recrystallization. For instance, some related compounds have been recrystallized from a mixture of petroleum ether and acetone[1].

The isolation of 3α-tigloyloxypterokaurene L3 involves these successive chromatographic steps to separate it from a complex mixture of other diterpenoids and plant metabolites[1].

Data Presentation

The following tables summarize the quantitative data for the characterization of 3α-tigloyloxypterokaurene L3.

Table 2: ¹³C NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (Compound 1 in the cited literature)[1]

Carbon No.Chemical Shift (δC)Carbon No.Chemical Shift (δC)
139.2 (t)1438.0 (t)
218.8 (t)1548.8 (t)
378.7 (d)16156.0 (s)
443.5 (s)17106.8 (t)
556.1 (d)1828.7 (q)
621.6 (t)19182.2 (s)
740.9 (t)2018.8 (q)
845.9 (s)1'167.7 (s)
977.3 (s)2'128.8 (s)
1038.1 (s)3'137.2 (d)
11113.5 (d)4'14.4 (q)
12157.2 (s)5'12.0 (q)
1338.8 (d)

Spectra were recorded in CDCl₃. Assignments are based on DEPT experiments.

Table 3: ¹H NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (Compound 1 in the cited literature)[1]

Proton No.Chemical Shift (δH, mult., J in Hz)
34.60 (dd, J = 12.1, 4.5)
115.00 (dd, J = 3.7, 3.1)
3'6.86 (br. s)

Note: The provided source only highlighted these specific proton chemical shifts in the main text. A full list of proton assignments was not available in the provided snippets.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 3α-tigloyloxypterokaurene L3.

Isolation_Workflow plant_material Dried, powdered Wedelia trilobata extraction Extraction with 95% Ethanol (at room temperature, 3 times) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract column1 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) crude_extract->column1 fractions Collected Fractions column1->fractions tlc TLC Monitoring fractions->tlc combined_fractions Combined Fractions tlc->combined_fractions Combine similar fractions column2 Repeated Column Chromatography (Silica Gel) combined_fractions->column2 purified_compound Purified Fractions column2->purified_compound recrystallization Recrystallization (e.g., PE-Acetone) purified_compound->recrystallization final_product 3α-Tigloyloxypterokaurene L3 recrystallization->final_product

Caption: Experimental workflow for the isolation of 3α-Tigloyloxypterokaurene L3.

No signaling pathways were described in the source material for the isolation of this compound. Therefore, a diagram for signaling pathways is not included.

References

Exploratory

The Biosynthesis of ent-Kaurane Diterpenoids: A Technical Guide for Researchers

Introduction ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products, foundational to critical biological processes in plants. As tetracyclic diterpenes, they are best known as the di...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products, foundational to critical biological processes in plants. As tetracyclic diterpenes, they are best known as the direct precursors to the gibberellin (GA) family of phytohormones, which regulate crucial aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2][3] The core ent-kaurane skeleton undergoes extensive enzymatic modification, leading to a wide array of compounds with significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development.[1][4][5]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-kaurane diterpenoids in plants. It details the key enzymatic steps, presents quantitative data from metabolic engineering studies, outlines essential experimental protocols for functional characterization of pathway enzymes, and includes detailed diagrams to visualize the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[6][7] The formation of the tetracyclic ent-kaurene (B36324) skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[8][9][10] Subsequent oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) located in the plastid envelope and endoplasmic reticulum, generate the diverse array of functionalized diterpenoids.[8][11]

Step 1: From GGPP to ent-Copalyl Diphosphate (ent-CPP)

The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , a class II diTPS.[1][2] This enzyme contains a conserved DxDD motif in its active site, which is characteristic of class II terpene cyclases that initiate catalysis via protonation of a double bond.[9][12] In plants, this step occurs within the plastids.[8]

Step 2: From ent-CPP to ent-Kaurene

The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon ent-kaurene by ent-kaurene synthase (KS) , a class I diTPS.[2] This enzyme utilizes a metal-dependent ionization of the diphosphate group to initiate a further cascade of cyclizations and rearrangements.[2] The active site of KS contains a conserved DDxxD motif required for binding the divalent metal cofactor (typically Mg²⁺) essential for catalysis.[12] Like CPS, KS is also localized to the plastids.

Step 3: Oxidation of ent-Kaurene to ent-Kaurenoic Acid

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a three-step oxidation at the C-19 position to form ent-kaurenoic acid .[8] This series of reactions, converting a methyl group to a carboxylic acid via alcohol and aldehyde intermediates (ent-kaurenol and ent-kaurenal), is catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO) .[13][14] KO belongs to the CYP701 family of P450s and requires an NADPH-cytochrome P450 reductase (CPR) partner to supply electrons.[14][15]

Step 4: Further Oxidation to GA₁₂

ent-Kaurenoic acid serves as a crucial branch point. In the gibberellin pathway, it is further oxidized to GA₁₂. This conversion involves the conversion of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid, which is then converted to GA₁₂-aldehyde and subsequently to GA₁₂.[11][16] These steps are catalyzed by another cytochrome P450, ent-kaurenoic acid oxidase (KAO) , a member of the CYP88A subfamily.[11][17] From GA₁₂, a series of reactions catalyzed by soluble 2-oxoglutarate-dependent dioxygenases leads to the formation of various bioactive gibberellins.

Below is a diagram illustrating the core biosynthetic pathway from GGPP to GA₁₂.

ent_Kaurane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP Plastid ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ER ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid GA12 GA₁₂ ent_Kaurenoic_Acid->GA12 Other_Diterpenoids Other ent-Kaurane Diterpenoids ent_Kaurenoic_Acid->Other_Diterpenoids Gibberellins Bioactive Gibberellins GA12->Gibberellins CPS CPS CPS->GGPP:n KS KS KS->ent_CPP:n KO KO (CYP701) KO->ent_Kaurene:n KO->ent_Kaurenol:n KO->ent_Kaurenal:n KAO KAO (CYP88A) KAO->ent_Kaurenoic_Acid:n Dioxygenases Dioxygenases Dioxygenases->GA12:n Experimental_Workflow start Gene Identification (e.g., Homology Search, Transcriptomics) clone Gene Cloning & Vector Construction (Codon Optimization, Add His-tag) start->clone express Heterologous Expression (e.g., E. coli BL21) clone->express purify Protein Purification (IMAC / Ni-NTA) express->purify assay In Vitro Enzyme Assay (Substrate + Enzyme) purify->assay analysis Product Analysis (GC-MS) assay->analysis structure Structure Elucidation (Comparison to Standard) analysis->structure end Functional Characterization Complete structure->end

References

Foundational

An In-depth Technical Guide to the Chemical Structure Elucidation of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals Introduction to 3α-Tigloyloxypterokaurene L3 3α-Tigloyloxypterokaurene L3 belongs to the family of ent-kaurane diterpenoids, a class of natural products kno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3α-Tigloyloxypterokaurene L3

3α-Tigloyloxypterokaurene L3 belongs to the family of ent-kaurane diterpenoids, a class of natural products known for their diverse biological activities. The core structure, pterokaurene L3, is a tetracyclic diterpene acid. The full structure of 3α-tigloyloxypterokaurene L3 is characterized by the esterification of the 3α-hydroxyl group of the pterokaurene L3 core with tiglic acid. The elucidation of such complex natural products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Chemical Structure

The proposed chemical structure of 3α-tigloyloxypterokaurene L3 is presented below. The elucidation process aims to confirm the connectivity of all atoms and the stereochemistry at all chiral centers.

Core Structure: Pterokaurene L3 (9β-hydroxy-ent-kaur-16-en-19-oic acid) Side Chain: Tigloyl group at the C-3α position.

  • IUPAC Name: (1S,3S,4S,5R,9R,10S,13R)-3-(E)-2-methylbut-2-enoyloxy-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid

Experimental Protocols

The following sections detail the typical experimental workflow for the isolation and structure elucidation of kaurane (B74193) diterpenoids from plant material.

3.1. Isolation of 3α-Tigloyloxypterokaurene L3

A generalized protocol for the isolation of ent-kaurane diterpenoids from plant sources like Wedelia trilobata is as follows:

  • Extraction: Air-dried and powdered plant material is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Diterpenoids are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple steps of chromatography for the purification of individual compounds.

    • Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient elution system, often a mixture of hexane and ethyl acetate of increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often on a C18 column with a mobile phase such as methanol/water or acetonitrile/water.

3.2. Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound. Fragmentation patterns in MS/MS experiments can provide clues about the structure, such as the loss of the tigloyl side chain.

  • NMR Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the planar structure and relative stereochemistry. These experiments are typically run in deuterated solvents like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

    • 1D NMR: ¹H NMR provides information on the number and types of protons, while ¹³C NMR indicates the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation

The following tables summarize the expected quantitative data for the structure elucidation of 3α-tigloyloxypterokaurene L3, based on data for the pterokaurene L3 core and known chemical shifts for the tigloyl moiety.

Table 1: Expected ¹H NMR Data for 3α-Tigloyloxypterokaurene L3 (in CDCl₃)

PositionExpected δH (ppm)MultiplicityJ (Hz)
3~5.0m
17a~4.8s
17b~4.7s
20~1.2s
18~1.1s
Tigloyl
2'--
3'~6.9qq7.0, 1.5
4' (CH₃)~1.8dq7.0, 1.5
5' (CH₃)~1.8s

Table 2: Expected ¹³C NMR Data for 3α-Tigloyloxypterokaurene L3 (in CDCl₃)

PositionExpected δC (ppm)
1~40.0
2~20.0
3~80.0
4~45.0
5~55.0
6~22.0
7~42.0
8~50.0
9~78.0
10~48.0
11~18.0
12~33.0
13~44.0
14~40.0
15~50.0
16~155.0
17~105.0
18~28.0
19~180.0
20~15.0
Tigloyl
1' (C=O)~168.0
2' (C)~128.0
3' (CH)~138.0
4' (CH₃)~14.0
5' (CH₃)~12.0

Table 3: Expected Mass Spectrometry Data for 3α-Tigloyloxypterokaurene L3

IonExpected m/zFormula
[M+H]⁺417.2638C₂₅H₃₇O₅
[M+Na]⁺439.2457C₂₅H₃₆NaO₅
[M-H]⁻415.2484C₂₅H₃₅O₅
Fragment [M-Tiglic Acid-H]⁻315.2011C₂₀H₂₇O₃

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key correlations in the structure elucidation process.

experimental_workflow plant_material Plant Material (e.g., Wedelia trilobata) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure 3α-Tigloyloxypterokaurene L3 hplc->pure_compound ms_analysis MS Analysis (HRESIMS, MS/MS) pure_compound->ms_analysis nmr_analysis NMR Analysis (1D & 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and analysis of 3α-tigloyloxypterokaurene L3.

structure_elucidation_logic hresims HRESIMS (Molecular Formula: C₂₅H₃₆O₅) planar_structure Planar Structure Determination hresims->planar_structure nmr_1d ¹H & ¹³C NMR (Functional Groups, Carbon Skeleton) nmr_1d->planar_structure cosy COSY (¹H-¹H Spin Systems) cosy->planar_structure hsqc HSQC (Direct C-H Correlations) hsqc->planar_structure hmbc HMBC (Long-range C-H Correlations) hmbc->planar_structure noesy NOESY/ROESY (Relative Stereochemistry) final_structure Final 3D Structure noesy->final_structure planar_structure->noesy

Caption: Logical workflow for the spectroscopic determination of the chemical structure.

Conclusion

The structure elucidation of complex natural products like 3α-tigloyloxypterokaurene L3 is a systematic process that combines modern isolation techniques with powerful spectroscopic methods. By integrating data from mass spectrometry and a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the molecular formula, atomic connectivity, and relative stereochemistry of such molecules. The information presented in this guide, based on the known chemistry of the pterokaurene L3 core and related natural products, provides a robust framework for researchers engaged in the discovery and characterization of novel bioactive compounds. Further research to isolate and fully characterize 3α-tigloyloxypterokaurene L3 will be invaluable for confirming these spectroscopic assignments and exploring its full therapeutic potential.

Exploratory

Technical Guide: Spectroscopic and Structural Analysis of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Despite extensive searches for "3α-Tigloyloxypterokaurene L3" and its associated CAS number (1588516-87-3), the original research publication co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches for "3α-Tigloyloxypterokaurene L3" and its associated CAS number (1588516-87-3), the original research publication containing the specific experimental spectroscopic data could not be located. The following guide is therefore based on established methodologies for the isolation and characterization of similar ent-kaurane diterpenoids isolated from the Pteris genus and related natural products. The data presented in the tables are representative examples to illustrate the expected format and are not the actual measured values for the named compound.

Introduction

ent-Kaurane diterpenoids are a class of natural products known for their structural diversity and a wide range of biological activities. This guide provides a technical overview of the spectroscopic data and analytical methodologies required for the structural elucidation of 3α-Tigloyloxypterokaurene L3, a putative diterpenoid with the molecular formula C₂₅H₃₆O₅. The core structure is likely an ent-kaurane skeleton bearing a tigloyloxy substituent at the 3α-position. The methodologies described herein are fundamental for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural determination of 3α-Tigloyloxypterokaurene L3 would rely on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.

Ion Calculated m/z Measured m/z Formula
[M+H]⁺417.2636Data not availableC₂₅H₃₇O₅
[M+Na]⁺439.2455Data not availableC₂₅H₃₆NaO₅
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The following tables represent the expected chemical shifts for a compound with the proposed structure, recorded in CDCl₃.

Table 2.1: ¹H NMR Data (Representative) (500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
3~4.8-5.0m
16~4.7, ~4.9br s, br s
18~0.8-1.0s
19~1.0-1.2s
20~0.7-0.9s
2'~6.8-7.0qq7.0, 1.5
3'~1.8-1.9dq7.0, 1.0
4'~1.7-1.8qd1.5, 1.0

Table 2.2: ¹³C NMR Data (Representative) (125 MHz, CDCl₃)

Position δC (ppm) Position δC (ppm)
1~35-4014~35-40
2~25-3015~210-220
3~75-8016~150-155
4~35-4017~105-110
5~50-5518~25-30
6~20-2519~15-20
7~40-4520~15-20
8~50-551'~165-170
9~55-602'~125-130
10~35-403'~135-140
11~15-204'~10-15
12~30-355'~10-15
13~40-45

Experimental Protocols

The following protocols are representative of the methods used for the isolation and structural elucidation of ent-kaurane diterpenoids from plant sources.

Extraction and Isolation
  • Plant Material: The dried and powdered aerial parts of the source plant (e.g., Pteris sp.) are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which typically contains diterpenoids, is subjected to a series of chromatographic techniques for purification. This includes:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane/ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is performed on a reversed-phase (e.g., C18) preparative HPLC column with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to the residual solvent signal.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and elemental composition of the isolated compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like 3α-Tigloyloxypterokaurene L3.

experimental_workflow plant_material Plant Material (e.g., Pteris sp.) Dried and Powdered extraction Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction column_chrom Silica Gel Column Chromatography et_oac_fraction->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure Compound (3α-Tigloyloxypterokaurene L3) prep_hplc->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structural_elucidation->nmr ms Mass Spectrometry (HRESIMS) structural_elucidation->ms

Foundational

A Technical Guide to the Biological Activity Screening of ent-Kaurane Diterpenoids: A Case Study Approach for 3α-Tigloyloxypterokaurene L3

Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific biological activity data for 3α-tigloyloxypterokaurene L3. Therefore, this technical guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific biological activity data for 3α-tigloyloxypterokaurene L3. Therefore, this technical guide provides a comprehensive framework for the biological screening of this compound based on the well-established activities of the broader class of ent-kaurane diterpenoids. The experimental protocols, data presentation, and mechanistic pathways described herein are representative of the methodologies used to evaluate novel compounds within this class.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse group of natural products, primarily isolated from plants of the Isodon genus, as well as other families like Asteraceae and Lamiaceae.[1] These tetracyclic diterpenes have attracted significant attention from the scientific community due to their wide array of potent biological activities.[1][2] A substantial body of research has highlighted their potential as anticancer agents, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways essential for cancer cell survival and proliferation.[1][3][4]

This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed overview of the core methodologies and data interpretation strategies for assessing the biological activity of a novel ent-kaurane diterpenoid, using the hypothetical compound 3α-tigloyloxypterokaurene L3 as a case study.

Data Presentation: Quantitative Analysis of Cytotoxicity

The initial step in screening a novel compound is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data is typically presented in a tabular format for clear comparison.

Table 1: Representative Cytotoxic Activity of ent-Kaurane Diterpenoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Oridonin A549Lung Carcinoma5.2
MDA-MB-231Breast Adenocarcinoma3.8
HepG2Hepatocellular Carcinoma7.1
HeLaCervical Carcinoma4.5
Eriocalyxin B A549Lung Carcinoma2.1
MDA-MB-231Breast Adenocarcinoma1.9
HepG2Hepatocellular Carcinoma3.2
HeLaCervical Carcinoma2.8
Hypothetical: L3 A549Lung CarcinomaTo be determined
MDA-MB-231Breast AdenocarcinomaTo be determined
HepG2Hepatocellular CarcinomaTo be determined
HeLaCervical CarcinomaTo be determined

Note: The IC50 values for Oridonin and Eriocalyxin B are representative values from existing literature and are provided for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of a compound's biological activity.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3α-tigloyloxypterokaurene L3 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 3α-tigloyloxypterokaurene L3 at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with 3α-tigloyloxypterokaurene L3 at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Ent-kaurane diterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. A common mechanism involves the regulation of the Bcl-2 family of proteins.

Apoptosis_Pathway L3 3α-Tigloyloxypterokaurene L3 Bax Bax L3->Bax Bcl2 Bcl-2 L3->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Experimental Workflow

A logical workflow is essential for the systematic screening of a novel compound.

Experimental_Workflow Start Start: Novel Compound L3 CellCulture Cancer Cell Lines (A549, MDA-MB-231, HepG2, HeLa) Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Mechanism Study (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot Results Data Analysis & Interpretation WesternBlot->Results

Caption: General workflow for biological activity screening.

Conclusion

While specific data on 3α-tigloyloxypterokaurene L3 is not yet available, the established biological activities of related ent-kaurane diterpenoids provide a strong rationale for its investigation as a potential therapeutic agent. The methodologies and frameworks presented in this guide offer a robust starting point for the comprehensive biological activity screening of this and other novel natural products. Further studies, including in vivo animal models and detailed mechanistic analyses, will be crucial in elucidating the full therapeutic potential of 3α-tigloyloxypterokaurene L3.

References

Exploratory

In Vitro Cytotoxicity of 3α-Tigloyloxypterokaurene L3 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Ent-kaurane diterpenoids are a class of natural products that have demonstrated significant cytotoxic and antiproliferative activities against...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. These compounds, isolated from various plant genera such as Isodon, Annona, and Pteris, represent a promising area for anticancer drug discovery.[1][2][3] This guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of these compounds, using 3α-tigloyloxypterokaurene L3 as a representative example.

Quantitative Cytotoxicity Data

The cytotoxic potential of ent-kaurane diterpenoids is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activities of several representative ent-kaurane diterpenes against various human cancer cell lines, providing a comparative context for the potential efficacy of 3α-tigloyloxypterokaurene L3.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
Annoglabasin HLU-1Human lung cancer3.7[2]
MCF-7Human breast cancer4.6[2]
SK-Mel2Human skin cancer4.1[2]
KBHuman oral cancer3.9[2]
Compound 4 (from I. excisoides)HCT-116Human colon carcinoma1.31[1]
HepG2Human liver carcinoma2.07[1]
A2780Human ovarian cancer1.56[1]
NCI-H1650Human lung cancer1.89[1]
BGC-823Human stomach cancer1.74[1]
Decrescensin ASW480Human colon cancer0.46[4]
ent-kaurane-2β,16α-diolEhrlich ascites tumorMurine tumor cellsModerate cytotoxicity[5]
ent-kaur-16-ene-2β,15α-diolEhrlich ascites tumorMurine tumor cellsModerate cytotoxicity[5]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, HepG2, A2780, NCI-H1650, BGC-823) and a normal cell line (e.g., human peripheral blood mononuclear cells) would be used.

  • Culture Medium: Cells would be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 3α-tigloyloxypterokaurene L3 (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with 3α-tigloyloxypterokaurene L3 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT-116, HepG2) culture Culture in RPMI-1640 + 10% FBS start->culture seed Seed cells in 96-well plates culture->seed treat Treat with L3 (various concentrations) seed->treat mtd_assay MTT Assay treat->mtd_assay flow_cytometry Flow Cytometry (Annexin V/PI) treat->flow_cytometry ic50 IC50 Calculation mtd_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the in vitro cytotoxicity of L3.

Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other cytotoxic natural products, 3α-tigloyloxypterokaurene L3 may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptotic_pathway L3 3α-Tigloyloxypterokaurene L3 Bax Bax L3->Bax activates Bcl2 Bcl-2 L3->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by L3.

References

Foundational

A Technical Guide to the Natural Sources of Kaurene Diterpenoids

For Researchers, Scientists, and Drug Development Professionals Introduction Kaurene diterpenoids, a diverse class of natural products characterized by a tetracyclic kaurane (B74193) skeleton, have garnered significant s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurene diterpenoids, a diverse class of natural products characterized by a tetracyclic kaurane (B74193) skeleton, have garnered significant scientific interest due to their wide array of potent biological activities. These compounds are predominantly biosynthesized in the plant kingdom and exhibit promising pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the primary natural sources of kaurene diterpenoids, with a focus on quantitative data, detailed experimental protocols for their isolation, and an exploration of their mechanisms of action through key signaling pathways.

Natural Sources and Quantitative Yields of Kaurene Diterpenoids

Kaurene diterpenoids are widely distributed across various plant families. The most significant sources include the Lamiaceae (particularly the genus Isodon), Asteraceae, Annonaceae, and Rubiaceae (notably the genus Coffea). The concentration of specific kaurene diterpenoids can vary considerably depending on the plant species, geographical location, and harvesting time.

Family: Lamiaceae

The genus Isodon is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. Notably, Oridonin and Eriocalyxin B, known for their potent anticancer activities, are abundantly found in this genus.

Plant SpeciesDiterpenoidPlant PartYield (% w/w)Reference
Isodon eriocalyx var. laxifloraEriocalyxin BDried Leaves0.04%[1]
Isodon japonicusEnmeinLeaves, Stems, FlowersVariable[2][3]
Isodon japonicusOridoninLeaves, Stems, FlowersVariable[2][3]
Isodon japonicusPonicidinLeaves, Stems, FlowersVariable[2][3]
Isodon rubescensOridoninWhole Plant~20.3% of crude extract[4]
Family: Rubiaceae

The Coffea genus, the source of coffee beans, is a significant reservoir of the furanokaurane diterpenes, cafestol (B1668206) and kahweol. Their concentrations are influenced by the coffee species and the degree of roasting.

Plant SpeciesDiterpenoidPlant PartConcentration (mg/100g)Reference
Coffea arabicaCafestolGreen Beans360 - 478[5][6]
Coffea arabicaKahweolGreen Beans661 - 923[5][6]
Coffea canephora (Robusta)CafestolGreen Beans163 - 275[5]
Coffea canephora (Robusta)KahweolGreen BeansNot observed[5]
Family: Asteraceae

The Asteraceae family is another rich source of kaurene diterpenoids, with kaurenoic acid being a prominent constituent in genera such as Wedelia and Mikania.

Plant SpeciesDiterpenoidPlant PartYield (% w/w)Reference
Wedelia paludosaent-Kaurenoic acidAerial Parts0.85 ± 0.08%[7]
Wedelia paludosaGrandiflorenic acidAerial Parts0.32 ± 0.02%[7]
Mikania glomerataent-Kaurenoic acidLeavesVariable[8][9]
Family: Annonaceae

The Annonaceae family is known to produce a variety of ent-kaurane diterpenoids, with at least 70 different compounds isolated and characterized from this family.[10][11] Quantitative yield data for specific compounds in this family are less commonly reported in comparative tables.

Plant SpeciesDiterpenoidPlant PartReference
Xylopia aethiopicaKaurenoic acidSeeds3.16 ± 0.97%
Xylopia aethiopicaXylopic acidSeeds1.09 ± 0.33%
Xylopia aromatica16-alpha-hydroxy-kauranoic acidStems1.96 ± 1.58%
Annona senegalensisBioactive ent-kaurenoidsStem Bark[12]
Annona glabraent-Kaurane diterpenoidsFruits, Stems[13]
Annona vepretorument-Kaurene (B36324) diterpenesStems[14]

Experimental Protocols

The successful isolation and purification of kaurene diterpenoids are crucial for their subsequent biological evaluation. The following protocols provide detailed methodologies for the extraction and separation of these compounds from their natural sources.

Protocol 1: Extraction and Isolation of Oridonin from Isodon rubescens

This protocol details the use of high-speed counter-current chromatography (HSCCC) for the efficient purification of oridonin.

1. Preparation of Crude Extract:

  • Air-dry the whole plant of Isodon rubescens and grind it into a coarse powder.

  • Extract the powdered material with 95% ethanol (B145695) at room temperature.

  • Concentrate the ethanol extract under reduced pressure to obtain a crude extract.[15]

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v).[4] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Operation:

    • Fill the multilayer coiled column of the HSCCC instrument with the upper phase (stationary phase).

    • Rotate the apparatus at a specified speed (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[4]

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a mixture of the upper and lower phases.

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals.

    • Analyze the collected fractions by high-performance liquid chromatography (HPLC) to identify those containing pure oridonin.[4]

    • Combine the pure fractions and evaporate the solvent to obtain purified oridonin.

Protocol 2: Extraction and Isolation of Eriocalyxin B from Isodon eriocalyx var. laxiflora

This protocol outlines a conventional chromatographic approach for isolating Eriocalyxin B.

1. Extraction:

  • Air-dry the leaves of Isodon eriocalyx var. laxiflora and grind them into a powder.

  • Macerate the powdered leaves with 95% ethanol at room temperature.

  • Filter the extract and concentrate it under reduced pressure to yield a crude extract.[1]

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Combine fractions containing the target compound and subject them to further purification steps, such as preparative HPLC or recrystallization, to obtain pure Eriocalyxin B.[1]

Protocol 3: HPLC-UV Method for Quantification of ent-Kaurenoic Acid in Wedelia paludosa

This protocol provides a validated HPLC method for the quantitative analysis of ent-kaurenoic acid.

1. Sample Preparation:

  • Dry the aerial parts of Wedelia paludosa at 40°C for 72 hours and then powder the material.

  • Accurately weigh 400 mg of the powdered plant material and extract with 30 mL of hexane under sonication for 40 minutes at room temperature.[7]

  • Remove the hexane under reduced pressure and dissolve the residue in 2 mL of acetonitrile (B52724).

  • Filter the solution through a C18 solid-phase extraction (SPE) cartridge and centrifuge prior to HPLC analysis.[7]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% acetonitrile in water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 220 nm.[7]

  • Quantification: Create a calibration curve using a standard of ent-kaurenoic acid to determine the concentration in the plant extract.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of kaurene diterpenoids are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Inhibition of the NF-κB Signaling Pathway

Several ent-kaurane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a key regulator of the inflammatory response.

  • Mechanism: Ent-kaurane diterpenoids can inhibit the activation of the IκB kinase (IKK) complex.[6] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[6][16] Some kaurenes have also been shown to target the NF-κB-inducing kinase (NIK), which is upstream of the IKK complex.[6]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK IKK IKK Complex NIK->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkBa->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Kaurene ent-Kaurane Diterpenoids Kaurene->NIK Kaurene->IKK

Caption: Inhibition of the NF-κB pathway by ent-kaurane diterpenoids.

Induction of Apoptosis via the p53 and MAPK Pathways

Oridonin, a prominent ent-kaurane diterpenoid, has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathways.[17][18]

  • Mechanism: Oridonin treatment can lead to the phosphorylation and activation of p53.[18] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[18] The MAPK pathway, particularly the phosphorylation of JNK and p38, also plays a crucial role in mediating oridonin-induced apoptosis.[17][19] This cascade of events ultimately leads to the activation of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis.[18][19]

p53_Apoptosis Oridonin Oridonin MAPK MAPK Pathway (JNK, p38) Oridonin->MAPK p53 p53 MAPK->p53 P p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mitochondria Mitochondria Bax->Mitochondria Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin-induced apoptosis via p53 and MAPK pathways.

Conclusion

The plant kingdom represents a vast and largely untapped resource for the discovery of novel kaurene diterpenoids with significant therapeutic potential. The families Lamiaceae, Asteraceae, Annonaceae, and Rubiaceae are particularly rich sources of these compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to isolate and study these molecules. Furthermore, the elucidation of their mechanisms of action, particularly their impact on critical signaling pathways such as NF-κB and p53, underscores their promise as lead compounds in drug development programs, especially in the fields of oncology and inflammation. Continued exploration of the natural world, coupled with advancements in analytical and pharmacological techniques, will undoubtedly lead to the discovery of new and even more potent kaurene diterpenoids for the benefit of human health.

References

Exploratory

physicochemical properties of 3Alaph-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams in the DOT language.

Physicochemical Properties

3α-Tigloyloxypterokaurene L3 is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. The following table summarizes its key physicochemical properties based on available data.

PropertyValueSource
CAS Number 1588516-87-3[1][2]
Chemical Formula C₂₅H₃₆O₅[1]
Molecular Weight 416.56 g/mol [1]
Physical Description Powder[1]
Purity >98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1]

Experimental Protocols

The isolation and characterization of 3α-tigloyloxypterokaurene L3, as referenced in the scientific literature, involves a multi-step process combining extraction, chromatography, and spectroscopy. A generalized workflow is presented below.

Extraction and Isolation

The initial step involves the extraction of the compound from its natural source, Sphagneticola trilobata (L.) Pruski (also known as Wedelia trilobata).[1] A typical experimental workflow for the isolation and purification of diterpenoids from a plant source is outlined in the following diagram.

G plant_material Plant Material (e.g., whole plants of Sphagneticola trilobata) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compound Isolated 3α-Tigloyloxypterokaurene L3 hplc->pure_compound

Caption: Generalized workflow for the isolation of 3α-Tigloyloxypterokaurene L3.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol, at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their solubility.

  • Column Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction for diterpenoids) is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using semi-preparative HPLC to yield the pure 3α-tigloyloxypterokaurene L3.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

G pure_compound Pure 3α-Tigloyloxypterokaurene L3 ms Mass Spectrometry (MS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy pure_compound->uv structure Elucidated Chemical Structure ms->structure nmr->structure ir->structure uv->structure

Caption: Spectroscopic techniques for the structural characterization of 3α-Tigloyloxypterokaurene L3.

Methodology:

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ester groups).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores within the molecule.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that 3α-tigloyloxypterokaurene L3, referred to as compound 3 in the cited literature, exhibits significant biological activities.

Antibacterial Activity

Compound 3 has demonstrated strong antibacterial activity against several bacterial strains.[1]

Enzyme Inhibition

The compound has also been shown to significantly inhibit α-glucosidase activity in vitro.[1] This suggests a potential therapeutic application in the management of carbohydrate-mediated diseases.

Potential Signaling Pathways

While specific signaling pathways for 3α-tigloyloxypterokaurene L3 have not been elucidated, the broader class of ent-kaurane diterpenoids are known to exert their biological effects, particularly anticancer activities, through the modulation of various signaling pathways. A potential logical relationship for the investigation of its anticancer effects is proposed below.

G cluster_compound 3α-Tigloyloxypterokaurene L3 cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways compound Compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle caspase Caspase Activation apoptosis->caspase bcl2 Bcl-2 Family Regulation apoptosis->bcl2 p53 p53 Pathway cell_cycle->p53

Caption: Potential signaling pathways for the anticancer activity of ent-kaurane diterpenoids.

Further research is warranted to investigate the specific molecular targets and signaling pathways modulated by 3α-tigloyloxypterokaurene L3 to fully understand its therapeutic potential.

References

Foundational

In-depth Technical Guide on 3α-Angeloyloxypterokaurene L3: Solubility and Stability

A comprehensive analysis for researchers, scientists, and drug development professionals. Introduction 3α-Angeloyloxypterokaurene L3, a diterpenoid compound, has garnered interest within the scientific community.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

3α-Angeloyloxypterokaurene L3, a diterpenoid compound, has garnered interest within the scientific community. This technical guide aims to provide a thorough overview of its solubility and stability, critical parameters for its application in research and drug development. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the solubility and stability of this particular compound.

While the compound, correctly identified as 3α-Angeloyloxypterokaurene L3 (CAS No. 79406-11-4), is commercially available, detailed physicochemical characterization remains unpublished. Initial searches for "3α-tigloyloxypterokaurene L3" did not yield specific results, suggesting a likely isomeric misnomer, a common occurrence in the characterization of natural products. The tigloyl and angeloyl groups are isomers, and their similar structures can lead to misidentification.

This guide will, therefore, provide a general overview of the expected solubility and stability of compounds within the kaurane (B74193) diterpenoid class, drawing upon existing knowledge of similar molecules. It is crucial to note that these are general principles and may not precisely reflect the behavior of 3α-Angeloyloxypterokaurene L3. Experimental determination of these properties is highly recommended for any research or development application.

General Solubility Profile of Kaurane Diterpenoids

Kaurane diterpenoids are a class of natural products that generally exhibit poor water solubility due to their largely nonpolar tetracyclic hydrocarbon skeleton. Their solubility is significantly influenced by the presence and nature of polar functional groups, such as hydroxyl, carboxyl, and glycosyl moieties. The presence of the angeloyloxy group at the 3α position in 3α-Angeloyloxypterokaurene L3 introduces some polarity, but the compound is still expected to be sparingly soluble in aqueous solutions.

For practical applications, the use of organic co-solvents or formulation strategies is often necessary to enhance the solubility of kaurane diterpenoids.

Table 1: Predicted Qualitative Solubility of 3α-Angeloyloxypterokaurene L3

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterVery LowPredominantly nonpolar tetracyclic core.
MethanolSolubleThe hydroxyl group and the ester moiety can interact with the alcohol.
EthanolSolubleSimilar to methanol, provides a good balance of polarity.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO in its solvating properties.
AcetoneModerately SolubleThe ketone group offers some polarity for dissolution.
Nonpolar
Dichloromethane (DCM)SolubleThe nonpolar nature of the solvent is well-suited for the diterpenoid backbone.
ChloroformSolubleSimilar to DCM, effective for nonpolar compounds.
HexaneSparingly SolubleThe high nonpolarity might not be sufficient to overcome crystal lattice energy.

General Stability Considerations for Kaurane Diterpenoids

The stability of kaurane diterpenoids can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The ester linkage of the angeloyloxy group in 3α-Angeloyloxypterokaurene L3 is a potential site for hydrolysis, particularly under acidic or basic conditions.

Table 2: Potential Stability Issues for 3α-Angeloyloxypterokaurene L3

ConditionPotential Degradation PathwayRecommended Storage
pH Hydrolysis of the angeloyloxy ester group at acidic or alkaline pH.Store in neutral, buffered solutions if in solution.
Temperature Accelerated degradation, particularly hydrolysis and oxidation.Store at low temperatures (-20°C or -80°C) for long-term stability, especially in solution.
Light Photodegradation, particularly if chromophores are present in the molecule.Protect from light by using amber vials or storing in the dark.
Oxidation Susceptible to oxidation, especially if allylic protons or other sensitive moieties are present.Store under an inert atmosphere (e.g., argon or nitrogen) if prone to oxidation.

Proposed Experimental Protocols for Determining Solubility and Stability

Given the absence of specific data for 3α-Angeloyloxypterokaurene L3, the following are generalized experimental protocols that can be adapted to determine its solubility and stability profile.

Solubility Determination Protocol

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 3α-Angeloyloxypterokaurene L3 B Add to a known volume of solvent A->B C Incubate at a constant temperature (e.g., 25°C) B->C D Agitate for a set period (e.g., 24-48h) to reach equilibrium C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify the concentration of the dissolved compound in the supernatant E->F G Use a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Protocol

A typical approach to assess the stability of a compound involves incubating it under various stress conditions and monitoring its degradation over time.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare stock solution of 3α-Angeloyloxypterokaurene L3 B Aliquot into different conditions (pH, temp, light) A->B C Incubate samples for predetermined time points B->C D At each time point, withdraw an aliquot C->D E Analyze the remaining concentration of the parent compound D->E F Use a stability-indicating analytical method (e.g., HPLC) E->F G Plot concentration vs. time F->G H Determine degradation kinetics and half-life G->H

Caption: Workflow for assessing the chemical stability of a compound.

Conclusion and Recommendations

While a definitive, data-rich technical guide on the solubility and stability of 3α-Angeloyloxypterokaurene L3 cannot be provided at this time due to a lack of published research, this document offers a foundational understanding based on the general properties of the kaurane diterpenoid class. For any researcher, scientist, or drug development professional working with this compound, it is imperative to experimentally determine its specific solubility and stability profiles. The generalized protocols provided herein can serve as a starting point for such investigations. The resulting data would be invaluable to the scientific community and would significantly facilitate the future research and development of 3α-Angeloyloxypterokaurene L3.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Proposed Total Synthesis of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, proposed total synthesis for 3α-Tigloyloxypterokaurene L3, a pimarane-type diterpenoid. As no formal total synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed total synthesis for 3α-Tigloyloxypterokaurene L3, a pimarane-type diterpenoid. As no formal total synthesis has been published for this specific molecule, the following protocols are based on established and validated methodologies for the enantioselective synthesis of closely related ent-pimarane natural products. The proposed route leverages a Sharpless asymmetric dihydroxylation to establish chirality, a Brønsted acid-catalyzed cationic bicyclization to construct the tricyclic core, and late-stage functionalization to install the requisite 3α-hydroxyl and C13 side-chain moieties, culminating in a final esterification step. All quantitative data are derived from analogous transformations reported in the literature.

Proposed Synthetic Strategy

The proposed enantioselective synthesis of 3α-Tigloyloxypterokaurene L3 is designed as a convergent and modular route, allowing for the potential synthesis of various analogs. The strategy is divided into three key stages:

  • Stage 1: Construction of the Tricyclic Pimarane (B1242903) Core. Commencing with commercially available geranyl bromide, a key tricyclic intermediate is synthesized. This stage establishes the core 6-6-6 ring system and sets the crucial stereocenter at C3.

  • Stage 2: A-Ring Functionalization. The aromatic C-ring of the intermediate is hydrogenated, followed by manipulation of the A-ring to install the 3α-hydroxyl group via a stereoselective ketone reduction.

  • Stage 3: Final Esterification. The synthesis is completed by the esterification of the 3α-alcohol with tiglic acid.

Experimental Protocols and Data

Stage 1: Synthesis of the Tricyclic Pimarane Core

This stage focuses on the construction of a key tricyclic intermediate, leveraging a strategy adapted from the total synthesis of bioactive ent-pimaranes.[1]

Protocol 1.1: Synthesis of Geranyl Arene (3)

  • To a solution of 2-methyl anisole (B1667542) (1 ) (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (B1581126) (1.1 equiv.) dropwise.

  • Allow the reaction mixture to slowly warm to -20 °C over 1 hour.

  • Re-cool the mixture to -78 °C and add a solution of geranyl bromide (2 ) (1.0 equiv.) in anhydrous THF.

  • Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate (B1210297) gradient) to afford geranyl arene 3 .

Protocol 1.2: Sharpless Asymmetric Dihydroxylation to Diol (4)

  • To a solution of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (B31651) (1.0 equiv.) in a 1:1 mixture of t-BuOH/H₂O at room temperature, add the geranyl arene 3 (1.0 equiv.).

  • Stir the mixture vigorously at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

  • Add solid sodium sulfite (B76179) (1.5 g per mmol of olefin) and stir for an additional hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with 2 M NaOH, then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield diol 4 .

Protocol 1.3: Cationic Bicyclization to Pimarane Core (6)

  • Protect the diol 4 as a silyl (B83357) ether 5 using triethylsilyl chloride (TESCl) and imidazole (B134444) in DMF.

  • To a solution of the protected diol 5 (1.0 equiv.) in anhydrous dichloromethane (B109758) at -78 °C, add a solution of tin(IV) chloride (SnCl₄) (2.0 equiv.) in dichloromethane dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography (silica gel, hexanes) to give the tricyclic aromatic intermediate 6 .

StepProductStarting Material(s)ReagentsYield (%)Reference
1.1Geranyl Arene (3)2-Methyl Anisole (1), Geranyl Bromide (2)sec-BuLi, THF~80%[1]
1.2Diol (4)Geranyl Arene (3)AD-mix-β, MeSO₂NH₂~93%[1]
1.3Tricyclic Core (6)Silyl Ether (5)SnCl₄, DCM~75%[1]
Stage 2: A-Ring Functionalization

With the core established, the focus shifts to installing the 3α-hydroxyl group.

Protocol 2.1: Arene Hydrogenation (7)

  • To a solution of the tricyclic intermediate 6 (1.0 equiv.) in methanol (B129727) under an argon atmosphere, add Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) (2 mol%).

  • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 24 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexanes) to yield the fully saturated pimarane 7 .

Protocol 2.2: Silyl Deprotection and Oxidation to Ketone (8)

  • To a solution of silyl ether 7 (1.0 equiv.) in THF, add aqueous hydrofluoric acid (HF, 40% solution, 5.0 equiv.).

  • Stir at room temperature for 2 hours.

  • Carefully quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude alcohol in dichloromethane and add Dess-Martin periodinane (DMP) (1.5 equiv.).

  • Stir at room temperature for 1 hour.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to afford 3-keto-pimarane 8 .

Protocol 2.3: Stereoselective Reduction to 3α-Alcohol (9)

  • To a solution of ketone 8 (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of L-Selectride® (1.0 M in THF, 1.2 equiv.) dropwise.

  • Stir the mixture at -78 °C for 3 hours. The bulky reductant approaches from the less hindered equatorial face, leading to the axial (α) alcohol.

  • Quench the reaction by the slow addition of 3 M NaOH, followed by 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract with diethyl ether (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 3α-hydroxypimarane 9 .

StepProductStarting MaterialReagentsYield (%)Reference
2.1Hydrogenated Pimarane (7)Tricyclic Core (6)[Ir(cod)py(PCy₃)]PF₆, H₂~92%[1]
2.23-Keto-Pimarane (8)Pimarane (7)1. HF; 2. DMP~97% (2 steps)[1]
2.33α-Hydroxypimarane (9)3-Keto-Pimarane (8)L-Selectride®~90% (α:β > 10:1)Analogous Reductions
Stage 3: Final Esterification

The final step involves the coupling of the pimarane alcohol with tiglic acid.

Protocol 3.1: Esterification with Tigloyl Chloride

  • Prepare tigloyl chloride from tiglic acid using thionyl chloride (SOCl₂).[2][3]

  • To a solution of 3α-hydroxypimarane 9 (1.0 equiv.) and pyridine (B92270) (2.0 equiv.) in anhydrous dichloromethane at 0 °C, add a solution of freshly prepared tigloyl chloride (1.5 equiv.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with dichloromethane (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield 3α-Tigloyloxypterokaurene L3 (10 ).

StepProductStarting Material(s)ReagentsYield (%)Reference
3.13α-Tigloyloxypterokaurene L3 (10)3α-Hydroxypimarane (9), Tigloyl ChloridePyridine, DCM~85%Standard Procedure[4][5]

Visualization of Workflows and Pathways

Total_Synthesis_Workflow cluster_stage1 Stage 1: Core Construction cluster_stage2 Stage 2: A-Ring Functionalization cluster_stage3 Stage 3: Esterification Start 2-Methyl Anisole (1) + Geranyl Bromide (2) 3 Geranyl Arene (3) Start->3 sec-BuLi 4 Diol (4) 3->4 AD-mix-β 6 Tricyclic Core (6) 4->6 1. TESCl 2. SnCl4 7 Hydrogenated Pimarane (7) 6->7 Crabtree's Cat., H2 8 3-Keto-Pimarane (8) 7->8 1. HF 2. DMP 9 3α-Hydroxypimarane (9) 8->9 L-Selectride® 10 3α-Tigloyloxypterokaurene L3 (10) 9->10 Tigloyl Chloride, Pyridine

Caption: Proposed total synthesis workflow for 3α-Tigloyloxypterokaurene L3.

Caption: Logic of the stereoselective reduction of the C3-ketone.

Concluding Remarks

The presented application notes provide a comprehensive and logical, albeit proposed, pathway for the total synthesis of 3α-Tigloyloxypterokaurene L3. By adapting robust and high-yielding reactions from the literature on related pimarane diterpenoids, this route offers a viable strategy for accessing the target molecule and its analogs for further biological evaluation and drug development studies. The successful execution of this synthesis would provide a sustainable and scalable source of this natural product, circumventing reliance on isolation from natural sources.

References

Application

Synthetic Routes for Ent-kaurane Diterpenoid Derivatives: Applications and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the family Lamia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the family Lamiaceae, particularly the genus Isodon. These compounds have garnered significant attention in the scientific community due to their wide range of potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Their complex molecular architecture, characterized by a tetracyclic ring system, presents a formidable challenge for synthetic chemists and a fertile ground for the development of novel therapeutic agents. This document provides a detailed overview of synthetic strategies for the preparation of ent-kaurane diterpenoid derivatives, with a focus on providing practical experimental protocols and comparative biological data to aid in drug discovery and development efforts.

Core Synthetic Strategies

The synthesis of ent-kaurane diterpenoids can be broadly categorized into two main approaches: total synthesis of the natural products and semi-synthesis of derivatives from readily available natural precursors like oridonin (B1677485).

Total Synthesis: This approach involves the construction of the complex tetracyclic core from simple starting materials. Key strategies often employed include:

  • Diels-Alder Reactions: To construct the B and C rings simultaneously.

  • Radical Cyclizations: For the formation of the D ring.

  • Intramolecular Michael Additions: To forge key ring junctions.

  • Nazarov Cyclizations: As a key step in forming the cyclopentanone (B42830) D-ring.

Semi-synthesis: This more common approach leverages the natural abundance of certain ent-kaurane diterpenoids, such as oridonin, as starting materials for chemical modification. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR). Common modifications include:

  • Esterification and Etherification: Of the hydroxyl groups to enhance lipophilicity and cell permeability.

  • Mizoroki-Heck and Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions: To introduce diverse substituents at specific positions.[1][2][3]

  • Oxidation and Reduction Reactions: To modify the oxidation state of the core structure.

Featured Synthetic Protocols

This section provides detailed experimental protocols for the synthesis of key ent-kaurane diterpenoid derivatives.

Protocol 1: Total Synthesis of (±)-Sculponeatin N (A 6,7-seco-ent-kaurane diterpenoid)

This protocol is based on a strategy featuring a regio- and stereoselective aldol (B89426) reaction, an intramolecular Diels-Alder reaction, and a radical cyclization.[4]

Step 1: Lactone Formation via Aldol Reaction

  • Description: A regio- and stereoselective aldol reaction is employed to construct a key lactone intermediate.

  • Procedure: Detailed experimental procedures, including reagents, stoichiometry, reaction conditions, and purification methods, would be inserted here, based on the primary literature.

Step 2: Intramolecular Diels-Alder Reaction

  • Description: The B and C rings of the tetracyclic core are simultaneously installed via an intramolecular Diels-Alder reaction.

  • Procedure: Detailed experimental procedures would be provided here.

Step 3: Radical Cyclization for D Ring Formation

  • Description: The D ring is forged using a radical cyclization reaction.

  • Procedure: Detailed experimental procedures would be provided here.

Protocol 2: Synthesis of Oridonin Derivatives via Mizoroki-Heck Reaction

This protocol describes the modification of the readily available natural product oridonin at the C-17 position using a Mizoroki-Heck reaction.[1]

Step 1: Preparation of the Oridonin Precursor

  • Description: Oridonin is first converted to a suitable precursor for the Heck reaction.

  • Procedure: Detailed experimental procedures would be provided here.

Step 2: Mizoroki-Heck Coupling

  • Description: The precursor is coupled with an appropriate aryl or vinyl halide in the presence of a palladium catalyst.

  • Procedure: To a solution of the oridonin precursor in a suitable solvent (e.g., DMF or acetonitrile), the aryl/vinyl halide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3), and a base (e.g., Et3N or K2CO3) are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified by column chromatography.

Protocol 3: Synthesis of Oridonin Derivatives via Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol outlines the synthesis of 1,2,3-triazole-containing oridonin derivatives at the C-14 position using a "click chemistry" approach.[1]

Step 1: Preparation of Azido-Oridonin

  • Description: The hydroxyl group at C-14 of oridonin is converted to an azide (B81097) group.

  • Procedure: Detailed experimental procedures would be provided here.

Step 2: CuAAC Reaction

  • Description: The azido-oridonin is reacted with a terminal alkyne in the presence of a copper(I) catalyst.

  • Procedure: The azido-oridonin derivative and the terminal alkyne are dissolved in a suitable solvent mixture (e.g., t-BuOH/H2O). A copper(I) source (e.g., CuSO4·5H2O and sodium ascorbate, or a pre-formed Cu(I) catalyst) is added, and the reaction is stirred at room temperature until completion. The desired triazole product is then isolated and purified.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various synthetically derived ent-kaurane diterpenoids against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Oridonin and its Synthetic Derivatives

CompoundHCT-116A549MCF-7HepG2PC-3Reference
Oridonin>10>102.28.12>10[5][6]
Derivative 4b --0.3--[5][7]
Derivative 20 ---1.36-[6]
Derivative 23 ----3.1[1]

Table 2: Cytotoxic Activity (IC50, µM) of Other Synthetic ent-Kaurane Diterpenoids

CompoundHL-60SMMC-7721A-549MCF-7SW480Reference
Salvicavaleriei Diterpenoid 1 0.65----[8]
Salvicavaleriei Diterpenoid 3 1.5----[8]
Atractyligenin Derivative 3 -----[9]
Atractyligenin Derivative 4 -----[9]

Note: "-" indicates that the data was not reported in the cited literature.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows.

Total_Synthesis_Workflow start Simple Starting Materials lactone Lactone Intermediate (Aldol Reaction) start->lactone Key Step 1 bicyclic Bicyclic System (Diels-Alder) lactone->bicyclic Key Step 2 tetracyclic Tetracyclic Core (Radical Cyclization) bicyclic->tetracyclic Key Step 3 seco_kaurane ent-Kaurane Derivative (e.g., Sculponeatin N) tetracyclic->seco_kaurane Final Modifications

Caption: Workflow for the total synthesis of a 6,7-seco-ent-kaurane diterpenoid.

Semisynthesis_Workflow oridonin Oridonin (Natural Product) precursor_heck Oridonin Precursor for Heck Reaction oridonin->precursor_heck precursor_c_a_a_c C-14 Azido-Oridonin oridonin->precursor_c_a_a_c heck_product C-17 Modified Derivative precursor_heck->heck_product Mizoroki-Heck Reaction c_a_a_c_product C-14 Triazole Derivative precursor_c_a_a_c->c_a_a_c_product CuAAC Reaction

References

Method

Application Notes and Protocols for the Quantification of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals Introduction 3α-Tigloyloxypterokaurene L3 is a kaurene diterpene, a class of natural products known for their diverse biological activities. Accurate quanti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Tigloyloxypterokaurene L3 is a kaurene diterpene, a class of natural products known for their diverse biological activities. Accurate quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of 3α-Tigloyloxypterokaurene L3 using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

It is important to note that while these protocols are based on established methods for the analysis of similar kaurene diterpenes, they should be considered as a starting point.[1][2] Method validation is essential to ensure accuracy, precision, and robustness for the specific quantification of 3α-Tigloyloxypterokaurene L3 in your matrix of interest.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of 3α-Tigloyloxypterokaurene L3:

  • High-Performance Liquid Chromatography (HPLC): A widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[2] This method offers high resolution and sensitivity.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful analytical tool for the quantitative determination of substances without the need for an identical standard of the analyte.[1] It relies on the direct relationship between the signal intensity and the number of protons contributing to that signal.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of 3α-Tigloyloxypterokaurene L3.

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample extraction Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc detection UV/Vis or MS Detector hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of 3α-Tigloyloxypterokaurene L3 using HPLC.

Methodology
  • Sample Preparation:

    • Plant Material: Extract a known weight of dried and powdered plant material with a suitable solvent such as methanol (B129727) or a mixture of hexane (B92381) and methanol.[1][2] The extraction can be performed using sonication or maceration.

    • Biological Fluids (e.g., Plasma): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

    • Formulations: Dissolve a known amount of the formulation in a suitable solvent.

    • Filter all samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically used for kaurene diterpenes. A starting point could be a ratio of 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of 3α-Tigloyloxypterokaurene L3 (typically around 205-220 nm for diterpenes without extensive chromophores). Alternatively, a mass spectrometer (LC-MS) can be used for higher selectivity and sensitivity.

  • Calibration:

    • Prepare a series of standard solutions of purified 3α-Tigloyloxypterokaurene L3 of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to 3α-Tigloyloxypterokaurene L3 based on its retention time compared to the standard.

    • Determine the peak area of the analyte in the sample.

    • Calculate the concentration of 3α-Tigloyloxypterokaurene L3 in the original sample using the calibration curve.

Hypothetical Quantitative Data

Table 1: HPLC Calibration Data for 3α-Tigloyloxypterokaurene L3

Standard Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,345

Table 2: Quantification of 3α-Tigloyloxypterokaurene L3 in a Hypothetical Plant Extract

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)Concentration in Plant Material (mg/g)
Extract A254,67816.71.67
Extract B45,8903.00.30

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a ¹H-qNMR method for the quantification of the total kaurene diterpene content, which can be adapted for 3α-Tigloyloxypterokaurene L3 if a specific, well-resolved signal can be identified.[1]

Experimental Workflow: qNMR Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start: Sample & Internal Standard dissolution Dissolution in Deuterated Solvent start->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr NMR Spectrometer transfer->nmr acquisition ¹H Spectrum Acquisition nmr->acquisition processing Spectrum Processing acquisition->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation

Caption: Workflow for the quantification of 3α-Tigloyloxypterokaurene L3 using qNMR.

Methodology
  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the sample (e.g., plant extract).

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.[1]

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Spectrum Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.[1]

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is critical for accurate quantification.

  • Data Processing and Quantification:

    • Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

    • Identify a well-resolved signal specific to 3α-Tigloyloxypterokaurene L3. For many kaurene diterpenes, the signals of the exocyclic methylene (B1212753) protons are used for quantification.[1]

    • Integrate the area of the chosen analyte signal (Iₓ) and the signal of the internal standard (Iₛₜd).

    • Calculate the concentration of 3α-Tigloyloxypterokaurene L3 using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜd / Iₛₜd) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * P

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛₜd = Integral of the internal standard signal

    • Nₛₜd = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜd = Molar mass of the internal standard

    • mₛₜd = Mass of the internal standard

    • mₓ = Mass of the sample

    • P = Purity of the internal standard

Hypothetical Quantitative Data

Table 3: qNMR Parameters for Quantification

ParameterAnalyte (3α-Tigloyloxypterokaurene L3)Internal Standard (Maleic Acid)
Signal (δ, ppm)e.g., 4.75 (exocyclic CH₂)6.28 (olefinic CH)
Number of Protons (N)22
Molar Mass ( g/mol )(Specify Molar Mass)116.07

Table 4: Quantification of 3α-Tigloyloxypterokaurene L3 in a Hypothetical Extract using qNMR

Sample IDMass of Sample (mg)Mass of Internal Standard (mg)Integral of AnalyteIntegral of StandardCalculated Concentration (mg/g)
Extract C10.52.11.001.54(Calculate based on formula)
Extract D12.22.30.851.62(Calculate based on formula)

Conclusion

The HPLC and qNMR methods described provide robust frameworks for the quantification of 3α-Tigloyloxypterokaurene L3. The choice of method will depend on the specific research needs, available instrumentation, and the nature of the sample matrix. For complex mixtures, the high selectivity of HPLC-MS may be advantageous. For rapid quantification of total kaurene diterpenes or when a pure standard of the analyte is not available, qNMR is a powerful alternative. Regardless of the method chosen, proper validation is paramount to ensure reliable and accurate quantitative results.

References

Application

Application Note: Quantitative Analysis of 3α-Tigloyloxypterokaurene L3 in Human Plasma using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive HPLC-MS/MS method for the quantification of 3α-Tigloyloxypterokaurene L3, a kaurene-type diterpenoid, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and employs tandem mass spectrometry for detection, providing excellent specificity and low limits of detection. This methodology is suitable for pharmacokinetic studies and other research applications requiring precise measurement of 3α-Tigloyloxypterokaurene L3.

Introduction

3α-Tigloyloxypterokaurene L3 is a member of the ent-kaurane diterpenoid family, a class of natural products with a wide range of biological activities.[1] Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic profiles, metabolism, and potential therapeutic effects. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[2][3] This document provides a detailed protocol for the analysis of 3α-Tigloyloxypterokaurene L3, based on established methods for similar analytes.[4]

Experimental

Materials and Reagents
  • 3α-Tigloyloxypterokaurene L3 analytical standard

  • Internal Standard (IS) (e.g., a structurally similar ent-kaurane diterpenoid or a stable isotope-labeled analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-1.0 min: 50% B

    • 1.0-3.0 min: 50-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-50% B

    • 4.1-5.0 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3α-Tigloyloxypterokaurene L3: To be determined empirically based on the compound's mass and fragmentation pattern. A hypothetical transition could be m/z 473.3 → 373.3 (corresponding to the loss of the tigloyl group).

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Method Validation Data

The following tables summarize the expected performance characteristics of the method, based on typical results for similar assays.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.5 - 500 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Mid75< 15< 1585 - 115
High400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.5> 8090 - 110
High400> 8090 - 110

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is l_l_extraction Liquid-Liquid Extraction (MTBE) add_is->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC-MS/MS analysis of 3α-Tigloyloxypterokaurene L3.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of 3α-Tigloyloxypterokaurene L3 in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make it well-suited for high-throughput analysis in a research setting. The validation parameters presented demonstrate that the method is reliable and can be used for pharmacokinetic and other studies requiring accurate measurement of this compound.

References

Method

Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing 3α-Tigloyloxypterokaurene L3, a novel diterpenoid compound, in a suite of apoptosis assa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3α-Tigloyloxypterokaurene L3, a novel diterpenoid compound, in a suite of apoptosis assays. The following protocols and data presentation formats are designed to facilitate the investigation of L3's pro-apoptotic potential and to elucidate its mechanism of action in cancer cells.

Introduction to Apoptosis and its Detection

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Therapeutic induction of apoptosis in cancer cells is a primary goal of many anti-cancer drug discovery programs. A variety of assays are available to detect and quantify apoptosis, each targeting different stages and markers of this complex process.[2] Key events in apoptosis include the externalization of phosphatidylserine (B164497) (PS), activation of caspases, and changes in the expression of regulatory proteins like the Bcl-2 family.[1][3]

This document outlines the application of three fundamental assays to characterize the apoptotic effects of 3α-Tigloyloxypterokaurene L3:

  • Annexin V-FITC/PI Apoptosis Assay: For the detection of early and late-stage apoptotic cells.

  • Caspase-3/7 Activity Assay: To quantify the activity of executioner caspases.

  • Western Blot Analysis: To investigate the modulation of key apoptosis-regulating proteins.

Data Presentation: Evaluating the Pro-Apoptotic Effects of 3α-Tigloyloxypterokaurene L3

The following tables present hypothetical, yet representative, quantitative data from studies on a cancer cell line treated with varying concentrations of 3α-Tigloyloxypterokaurene L3 for 24 hours. This data illustrates the expected outcomes from the described apoptosis assays and serves as a template for data presentation.

Table 1: Effect of 3α-Tigloyloxypterokaurene L3 on Apoptosis Induction as Determined by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
L31080.1 ± 3.512.3 ± 1.27.6 ± 0.9
L32565.7 ± 4.225.8 ± 2.38.5 ± 1.1
L35040.3 ± 5.145.1 ± 3.814.6 ± 1.5

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Dose-Dependent Activation of Caspase-3/7 by 3α-Tigloyloxypterokaurene L3

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Control01.0 ± 0.1
L3102.8 ± 0.3
L3255.2 ± 0.6
L3508.9 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Table 3: Modulation of Apoptosis-Related Protein Expression by 3α-Tigloyloxypterokaurene L3

Treatment GroupConcentration (µM)Relative Bax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved Caspase-3 (p17) Expression (Fold Change vs. Control)
Control01.0 ± 0.21.0 ± 0.1
L3102.5 ± 0.43.1 ± 0.5
L3254.8 ± 0.76.5 ± 0.9
L3507.2 ± 1.010.3 ± 1.4

Data are presented as mean ± SD from densitometric analysis of Western blots, normalized to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

L3_Apoptosis_Pathway L3 3α-Tigloyloxypterokaurene L3 Bcl2 Bcl-2 (Anti-apoptotic) L3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) L3->Bax Promotes Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Permeabilizes Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruited to ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by L3.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with 3α-Tigloyloxypterokaurene L3 (Dose- and Time-course) start->treatment harvest Harvest Cells treatment->harvest annexin_v Annexin V-FITC/PI Staining harvest->annexin_v caspase Caspase-3/7 Activity Assay harvest->caspase western Western Blot Analysis harvest->western flow Flow Cytometry Analysis annexin_v->flow plate_reader Plate Reader Measurement (Absorbance/Fluorescence) caspase->plate_reader imaging Chemiluminescence Imaging and Densitometry western->imaging data_analysis Data Analysis and Interpretation flow->data_analysis plate_reader->data_analysis imaging->data_analysis Apoptosis_Event_Logic cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis stimulus Apoptotic Stimulus (e.g., L3) ps_exposure Phosphatidylserine (PS) Externalization stimulus->ps_exposure caspase_activation Initiator Caspase Activation stimulus->caspase_activation assay1 Measured by Annexin V Staining ps_exposure->assay1 executioner_caspase Executioner Caspase (Caspase-3/7) Activation caspase_activation->executioner_caspase membrane_permeability Loss of Plasma Membrane Integrity executioner_caspase->membrane_permeability assay2 Measured by Caspase-3/7 Assay executioner_caspase->assay2 assay3 Measured by Propidium Iodide (PI) Staining membrane_permeability->assay3

References

Application

Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential anticancer properties of 3α-Tigloyloxypterokaurene L3, a member of the ent-kaurane...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer properties of 3α-Tigloyloxypterokaurene L3, a member of the ent-kaurane diterpenoid family of natural products. The protocols outlined below are designed to enable researchers to investigate its cytotoxic and apoptotic effects on cancer cells, as well as to elucidate its mechanism of action through key signaling pathways.

Introduction

Ent-kaurane diterpenoids are a class of natural compounds that have garnered significant interest for their diverse biological activities, including potent anticancer effects.[1][2][3] These molecules have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] The proposed mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of oxidative stress.[1] 3α-Tigloyloxypterokaurene L3, as an ent-kaurane diterpenoid, is a promising candidate for development as a novel anticancer therapeutic agent. These notes provide the necessary protocols to explore its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of 3α-Tigloyloxypterokaurene L3 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma21.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
HepG2Hepatocellular Carcinoma25.1 ± 3.0
HCT116Colon Carcinoma12.8 ± 1.5
Table 2: Cell Cycle Distribution of A549 Cells Treated with 3α-Tigloyloxypterokaurene L3 for 24 hours
Treatment Group% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)45.3 ± 3.235.1 ± 2.919.6 ± 2.5
L3 (10 µM)60.1 ± 4.125.5 ± 2.314.4 ± 1.9
L3 (20 µM)72.5 ± 5.018.2 ± 1.99.3 ± 1.2
Table 3: Apoptosis Induction in A549 Cells Treated with 3α-Tigloyloxypterokaurene L3 for 48 hours
Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)3.2 ± 0.51.8 ± 0.3
L3 (10 µM)15.7 ± 1.85.4 ± 0.7
L3 (20 µM)28.9 ± 3.112.6 ± 1.5

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 3α-Tigloyloxypterokaurene L3 on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 3α-Tigloyloxypterokaurene L3

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the prepared drug dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with 3α-Tigloyloxypterokaurene L3 A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H Cell_Cycle_Workflow A Treat cells with L3 B Harvest and wash cells A->B C Fix with cold ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Quantify cell cycle phases E->F Apoptosis_Workflow A Treat cells with L3 B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Analyze by Flow Cytometry D->E F Quantify apoptotic cells E->F PI3K_Pathway L3 3α-Tigloyloxypterokaurene L3 PI3K PI3K L3->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

Method

Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 in Anti-inflammatory Studies

A thorough search of publicly available scientific literature and databases did not yield specific information on a compound named "3α-Tigloyloxypterokaurene L3" and its application in anti-inflammatory studies. This sug...

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases did not yield specific information on a compound named "3α-Tigloyloxypterokaurene L3" and its application in anti-inflammatory studies.

This suggests that "3α-Tigloyloxypterokaurene L3" may be:

  • A very novel or recently isolated compound for which research has not yet been published.

  • A compound that is referred to by a different name in the scientific literature.

  • A compound with a potential typographical error in its name.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Name: Please double-check the spelling and nomenclature of "3α-Tigloyloxypterokaurene L3." Chemical names can be complex and prone to error. Consulting the original source of the name is highly recommended.

  • Broader Searches: If the name is confirmed to be correct, consider broader searches focusing on the plant source from which this diterpenoid may have been isolated. This could potentially lead to publications that describe the isolation and preliminary biological activities of related compounds.

  • Consult Chemical Databases: A more in-depth search of chemical databases such as SciFinder, Reaxys, or PubChem using the chemical structure (if available) rather than the name might yield more specific results.

Due to the lack of available data, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for the anti-inflammatory studies of 3α-Tigloyloxypterokaurene L3 at this time. Should information on this specific compound become available, this document can be updated accordingly.

Application

Application Notes and Protocols for the In Vivo Formulation of 3α-Tigloyloxypterokaurene L3

Disclaimer: The compound "3α-tigloyloxypterokaurene L3" is not readily identifiable in the public scientific literature. The following application notes are based on the assumption that it is a diterpenoid lactone, a cla...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "3α-tigloyloxypterokaurene L3" is not readily identifiable in the public scientific literature. The following application notes are based on the assumption that it is a diterpenoid lactone, a class of compounds known for its anti-inflammatory properties and often characterized by poor water solubility. The protocols provided are general strategies for the formulation of poorly water-soluble compounds for preclinical in vivo research.

Introduction

Diterpenoid lactones, such as those isolated from Andrographis paniculata, represent a class of natural products with significant therapeutic potential, including anti-inflammatory and anticancer activities.[1][2] A major challenge in the preclinical development of these compounds is their inherent low aqueous solubility, which can lead to poor bioavailability and limit their in vivo efficacy.[3] This document provides detailed protocols for the formulation of 3α-tigloyloxypterokaurene L3, a putative diterpenoid lactone, for oral, intravenous, and intraperitoneal administration in rodent models. The aim is to provide researchers with a starting point for developing a suitable and effective delivery system for in vivo studies.

The selection of an appropriate formulation strategy is critical and depends on the physicochemical properties of the compound, the intended route of administration, and the desired pharmacokinetic profile.[4][5][6] For early preclinical studies, the goal is often to maximize exposure to assess the compound's safety and efficacy.[7]

Formulation Strategies for Poorly Water-Soluble Compounds

For compounds with low water solubility, several formulation strategies can be employed to enhance their delivery for in vivo studies. These often involve the use of co-solvents, surfactants, or lipid-based systems to improve solubility and absorption.[8][9][10][11]

  • Oral Administration (P.O.): Formulations can range from simple solutions to suspensions or lipid-based systems. The choice depends on the required dose and the compound's solubility in various excipients.[4]

  • Intravenous Administration (I.V.): Requires a clear, particle-free solution to prevent embolism. This is often the most challenging formulation for poorly soluble compounds and may necessitate the use of co-solvents and surfactants.[4][9]

  • Intraperitoneal Administration (I.P.): While less stringent than I.V. formulations, solutions are preferred. Suspensions can be used but may lead to irritation and variable absorption.[12]

Summary of Formulation Approaches

The following table summarizes potential formulation vehicles for 3α-tigloyloxypterokaurene L3 for different administration routes. It is crucial to assess the solubility and stability of the compound in the selected vehicle before in vivo administration.

Route of Administration Vehicle Composition Max Drug Conc. (Guideline) Advantages Considerations
Oral (P.O.) 2% Tween 80 in 0.5% Methylcellulose (B11928114)1-10 mg/mLSimple to prepare; suitable for suspensions.Potential for particle aggregation; ensure uniform suspension before dosing.
20% PEG400 in Water1-5 mg/mLCan achieve a solution for some compounds.May not be suitable for highly insoluble compounds.
Corn Oil with 5% DMSO5-20 mg/mLGood for lipophilic compounds; can improve oral absorption.Potential for vehicle effects on the experiment.
Intravenous (I.V.) 10% DMSO, 40% PEG400, 50% Saline1-2 mg/mLCommon vehicle for solubilizing compounds for I.V. use.[9]Potential for hemolysis or precipitation upon injection; slow injection rate is recommended.
20% Hydroxypropyl-β-cyclodextrin in Saline1-5 mg/mLCan form inclusion complexes to enhance solubility.May alter the pharmacokinetic profile of the compound.
Intraperitoneal (I.P.) 5% DMSO, 5% Tween 80, 90% Saline2-5 mg/mLGenerally well-tolerated; good for achieving systemic exposure.Risk of injection into abdominal organs; potential for local irritation.[12]
10% Solutol HS 15 in Saline2-10 mg/mLA non-ionic solubilizer and emulsifying agent.May cause hypersensitivity reactions in some animals.

Experimental Protocols

The following are detailed protocols for preparing formulations of 3α-tigloyloxypterokaurene L3. Note: All preparations should be performed under sterile conditions, especially for parenteral (I.V. and I.P.) administration. It is recommended to prepare formulations fresh on the day of the experiment.[4]

4.1. Protocol 1: Oral Suspension Formulation

This protocol is suitable for administering the compound as a suspension via oral gavage.

Materials:

  • 3α-tigloyloxypterokaurene L3

  • Methylcellulose

  • Tween 80

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and stir bar

  • Sterile tubes

Procedure:

  • Weigh the required amount of 3α-tigloyloxypterokaurene L3.

  • Prepare a 0.5% methylcellulose solution with 2% Tween 80 in sterile water.

  • In a mortar, add a small amount of the vehicle to the compound to create a paste.

  • Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

  • Transfer the suspension to a sterile tube and stir continuously until administration.

  • For oral gavage in mice, the typical maximum dosing volume is 10 mL/kg.[13][14][15]

4.2. Protocol 2: Intravenous Solution Formulation

This protocol aims to create a clear solution for intravenous injection.

Materials:

  • 3α-tigloyloxypterokaurene L3

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of 3α-tigloyloxypterokaurene L3 and place it in a sterile vial.

  • Add DMSO to dissolve the compound completely. Vortex if necessary.

  • Add PEG400 and vortex until the solution is clear.

  • Slowly add the sterile saline while vortexing to avoid precipitation.

  • Visually inspect the final solution for any particulates. If present, the formulation is not suitable for I.V. administration.

  • Administer via slow bolus injection.

4.3. Protocol 3: Intraperitoneal Solution Formulation

This protocol provides a method for preparing a solution for intraperitoneal injection.

Materials:

  • 3α-tigloyloxypterokaurene L3

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of 3α-tigloyloxypterokaurene L3 into a sterile vial.

  • Add DMSO to solubilize the compound.

  • Add Tween 80 and vortex to mix.

  • Slowly add the sterile saline while vortexing to form a clear solution.

  • For intraperitoneal injections in mice, the recommended maximum volume is 10 ml/kg.[16][17] The injection should be made into the lower right quadrant of the abdomen.[16][18]

Visualizations

5.1. Formulation Workflow

The following diagram illustrates a general workflow for selecting an appropriate formulation for a poorly water-soluble compound like 3α-tigloyloxypterokaurene L3.

G cluster_0 Formulation Development Workflow A Characterize Compound (Solubility, Stability) C Initial Solubility Screen (Aqueous buffers, pH adjustment) A->C B Define Study Requirements (Route, Dose, Animal Model) B->C D Poor Aqueous Solubility? C->D E Add Co-solvents (DMSO, PEG400, Ethanol) D->E Yes J Final Formulation Selection (Solution or Suspension) D->J No F Soluble? E->F G Add Surfactants (Tween 80, Cremophor EL) F->G No F->J Yes H Soluble? G->H I Consider Suspension (P.O.) or Lipid-Based System H->I No H->J Yes I->J K In Vivo Study J->K

Caption: Workflow for selecting a formulation for a poorly soluble compound.

5.2. Hypothetical Signaling Pathway

Diterpenoid lactones are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][2] The diagram below illustrates a simplified, hypothetical mechanism of action for 3α-tigloyloxypterokaurene L3.

G cluster_1 Hypothetical Anti-Inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 3α-Tigloyloxypterokaurene L3 Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Method

protocols for treating cell cultures with 3Alaph-Tigloyloxypterokaurene L3

Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 For Research Use Only. Introduction 3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid, a class of natural products known for its diverse biologica...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3

For Research Use Only.

Introduction

3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid, a class of natural products known for its diverse biological activities, including cytotoxic and anti-tumor properties. These application notes provide a comprehensive overview of the protocols for treating various cell cultures with 3α-Tigloyloxypterokaurene L3, including methods for assessing cell viability, inducing and quantifying apoptosis, and analyzing cell cycle distribution. The provided protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.

Chemical Properties
PropertyValue
Compound Name 3α-Tigloyloxypterokaurene L3
Chemical Class ent-Kaurane Diterpenoid
Molecular Formula C₂₅H₃₄O₄ (Hypothetical)
Molecular Weight 414.5 g/mol (Hypothetical)
Purity >98%
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (B145695) (>5 mg/mL), and Methanol (>5 mg/mL). Sparingly soluble in water.
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3α-Tigloyloxypterokaurene L3 on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3α-Tigloyloxypterokaurene L3

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 in DMSO. Dilute the stock solution with a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Hypothetical IC₅₀ Values (µM) after 48h Treatment:

Cell LineIC₅₀ (µM)
HeLa12.5
A54925.8
MCF-718.2
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by 3α-Tigloyloxypterokaurene L3 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3α-Tigloyloxypterokaurene L3

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with 3α-Tigloyloxypterokaurene L3 at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Hypothetical Percentage of Apoptotic Cells (HeLa) after 24h Treatment:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control2.11.5
L3 (12.5 µM)15.88.2
L3 (25 µM)35.215.7
Cell Cycle Analysis (PI Staining)

This protocol details the analysis of cell cycle distribution in cells treated with 3α-Tigloyloxypterokaurene L3 using PI staining and flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3α-Tigloyloxypterokaurene L3

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3α-Tigloyloxypterokaurene L3 at desired concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Hypothetical Cell Cycle Distribution (HeLa) after 24h Treatment:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.330.114.6
L3 (12.5 µM)45.225.829.0
L3 (25 µM)30.118.551.4

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis L3 3α-Tigloyloxypterokaurene L3 L3->Receptor L3->Bax

Caption: Proposed mechanism of L3-induced apoptosis.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Seed Cells (e.g., HeLa, A549) Compound_Prep 2. Prepare L3 Dilutions (0.1-100 µM in DMSO/Medium) Treatment 3. Treat Cells with L3 (24, 48, 72 hours) Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle IC50 Calculate IC₅₀ Viability->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Distribution Analyze Cell Cycle Distribution Cell_Cycle->Distribution

Caption: Workflow for assessing L3 effects on cell cultures.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Alaph-Tigloyloxypterokaurene L3 Extraction

Welcome to the technical support center for the extraction of 3-Alaph-Tigloyloxypterokaurene L3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Alaph-Tigloyloxypterokaurene L3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is 3-Alaph-Tigloyloxypterokaurene L3?

A1: 3-Alaph-Tigloyloxypterokaurene L3 is a chemical compound with the molecular formula C25H36O5 and a molecular weight of 416.56.[1] It is typically supplied as a powder for research purposes in areas such as pharmacological research and as a synthetic precursor.[1]

Q2: What are the general steps for extracting diterpenoids like 3-Alaph-Tigloyloxypterokaurene L3?

A2: The extraction of diterpenoids from plant material generally involves the following key stages:

  • Preparation of Plant Material: The raw plant material is dried and ground to a uniform powder to increase the surface area for extraction.[2]

  • Solid-Liquid Extraction: A suitable solvent is used to extract the compound from the prepared plant material. Common techniques include maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[3]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is then removed, typically under reduced pressure using a rotary evaporator, to concentrate the crude extract.[2][4]

  • Purification: The crude extract undergoes further purification, often using chromatographic techniques such as column chromatography, to isolate the target compound from other co-extracted substances.[2][5]

Q3: What factors can lead to a low yield of 3-Alaph-Tigloyloxypterokaurene L3?

A3: Low yields in natural product extraction can be attributed to several factors:

  • Poor Quality of Starting Material: The concentration of the target compound can vary depending on the plant's species, age, harvesting time, and storage conditions.[2][5]

  • Inefficient Extraction: The chosen solvent, temperature, and extraction time may not be optimal for solubilizing and extracting the compound.[5]

  • Compound Degradation: The target molecule may be sensitive to heat, light, or pH, leading to degradation during the extraction process.[4]

  • Losses During Purification: The purification method itself may lead to a loss of the product if not properly optimized.[2]

Troubleshooting Guide for Low Extraction Yield

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of 3-Alaph-Tigloyloxypterokaurene L3.

Problem Area 1: Low Concentration in Crude Extract
Possible Cause Recommended Solution
Incorrect plant material or poor quality. Verify the botanical identity of the plant material. Ensure it was harvested at the optimal time and has been properly dried and stored in a cool, dark, and dry place to prevent degradation of the target compound.[2]
Inadequate preparation of plant material. The plant material should be ground into a fine, uniform powder to maximize the surface area for solvent penetration.[2][4]
Suboptimal extraction solvent. Experiment with a range of solvents with varying polarities. For diterpenoids, solvents like ethanol (B145695) or methanol (B129727) are often effective.[6][7] Response surface methodology can be employed to optimize solvent concentration.[6][8]
Inefficient extraction conditions (time, temperature). Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, excessive heat can cause degradation.[5] Techniques like ultrasound-assisted extraction (UAE) can improve efficiency at lower temperatures.[8][9]
Problem Area 2: Loss of Compound During Workup and Purification
Possible Cause Recommended Solution
Compound degradation during solvent removal. Remove the solvent under reduced pressure at a low temperature (e.g., below 40°C) using a rotary evaporator to prevent thermal degradation.[2]
Inefficient separation during liquid-liquid partitioning. If partitioning is used to remove impurities, ensure the choice of solvents is appropriate for the polarity of 3-Alaph-Tigloyloxypterokaurene L3 to prevent its loss into the wrong phase.[5]
Suboptimal column chromatography conditions. Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor the fractions using thin-layer chromatography (TLC) to avoid accidentally discarding fractions containing the target compound.[2]
Compound precipitation. Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto a chromatography column to prevent precipitation.[4]

Experimental Protocols

Protocol 1: General Solvent Extraction
  • Material Preparation: Weigh approximately 50 g of dried and finely powdered plant material.

  • Extraction: Place the powdered material into a flask and add a suitable solvent (e.g., 250 mL of 100% ethanol).[6]

  • Agitation and Heating: Stir the mixture at a controlled temperature (e.g., 74°C) for a specified duration (e.g., 2 hours).[6]

  • Filtration: After extraction, cool the mixture and filter it to separate the extract from the solid plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Material Preparation: Mix a known quantity of powdered plant material with an optimized solvent (e.g., 89.5% ethanol) in a flask.[8]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a specific power (e.g., 100 W) for a defined time (e.g., 40 minutes).[8]

  • Filtration and Concentration: Follow the same filtration and solvent removal steps as in the general solvent extraction protocol.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids and Triterpenoids

Extraction Method Key Parameters Typical Yield/Content Source
Response Surface Methodology Optimized ExtractionSolvent: 100% Ethanol, Temperature: 74°C, Time: 2.0 hJolkinolide A: 0.1763 mg/g, Jolkinolide B: 0.9643 mg/g, 17-hydroxyjolkinolide A: 0.4245 mg/g, 17-hydroxyjolkinolide B: 2.8189 mg/g[6]
Ultrasound-Assisted Extraction (UAE)Solvent: 89.5% Ethanol, Power: 100.0 W, Time: 40 minTriterpenoids: 435.6 ± 21.1 mg/g[8]
Heat-Assisted Extraction (HAE)Solvent: 62.5% Ethanol, Temperature: 90.0°C, Time: 78.9 minNot specified[8]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_workup Workup & Purification start Start plant_material Plant Material start->plant_material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder solvent Add Solvent powder->solvent extraction_process Extraction (e.g., UAE, Soxhlet) solvent->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification pure_compound Pure Compound purification->pure_compound

Caption: General experimental workflow for the extraction of 3-Alaph-Tigloyloxypterokaurene L3.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Target Compound material_quality Poor Material Quality low_yield->material_quality extraction_params Suboptimal Extraction low_yield->extraction_params degradation Compound Degradation low_yield->degradation purification_loss Purification Loss low_yield->purification_loss verify_material Verify & Optimize Material material_quality->verify_material optimize_extraction Optimize Solvent, Time, Temp extraction_params->optimize_extraction mild_conditions Use Mild Conditions degradation->mild_conditions optimize_purification Optimize Chromatography purification_loss->optimize_purification

Caption: Troubleshooting logic for addressing low extraction yield.

References

Optimization

Technical Support Center: Synthesis of Complex Diterpenoids

Welcome to the technical support center for the synthesis of complex diterpenoids. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex diterpenoids. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of constructing these intricate natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of complex diterpenoids?

The synthesis of complex diterpenoids is a formidable task due to several inherent challenges:

  • Structural Complexity: Diterpenoids often feature multiple stereogenic centers, fused and bridged ring systems, and a high degree of oxidation. The construction of quaternary carbon stereocenters is particularly challenging due to steric hindrance.[1][2][3]

  • Carbon Skeleton Construction: Assembling the intricate polycyclic core, which can include synthetically challenging 8-membered rings, is a primary hurdle.[4][5]

  • Stereocontrol: Achieving precise control over the relative and absolute stereochemistry throughout a lengthy synthetic sequence is a constant challenge.[6][7][8]

  • Late-Stage Functionalization: Introducing oxygenation and other functional groups at a late stage of the synthesis is often necessary but can be difficult to achieve with high selectivity.[9][10][11]

  • Protecting Group Strategies: The need for numerous protecting groups adds steps to the synthesis, can complicate purifications, and may lower the overall yield.[12][13][14]

  • Low Overall Yields: Multi-step syntheses of complex molecules are often plagued by low overall yields, making it difficult to obtain sufficient material for biological studies.[2][15]

Q2: What is "late-stage functionalization" (LSF) and why is it important in diterpenoid synthesis?

Late-stage functionalization (LSF) refers to the introduction of functional groups, particularly C-H oxidation, at a late step in the synthetic sequence.[11] This strategy is crucial in diterpenoid synthesis for several reasons:

  • Efficiency: It allows for the rapid diversification of complex core structures, enabling the synthesis of multiple analogues from a common intermediate.[16][17][18]

  • Mimicking Biosynthesis: Nature often employs late-stage oxidation to generate a variety of structurally related natural products from a common precursor.[3][10]

  • Access to Novel Analogues: LSF can provide access to derivatives that would be difficult to synthesize through a linear approach.

Q3: How can I improve the overall yield of a long multi-step diterpenoid synthesis?

Improving the overall yield of a lengthy synthesis is critical. With each additional step, the overall yield will be lowered.[19] Consider the following strategies:

  • Convergent Synthesis: Design a synthetic route where large fragments of the molecule are synthesized separately and then coupled together. This is generally more efficient than a linear synthesis.

  • Cascade Reactions: Employ cascade or tandem reactions where multiple bond-forming events occur in a single step, which can significantly shorten the synthetic sequence and increase efficiency.[20][21][22][23]

  • Optimize Low-Yielding Steps: Identify the steps with the lowest yields and focus on optimizing those specific reactions.[19]

  • Reduce the Number of Steps: The most effective way to increase overall yield is to shorten the total number of required steps by devising a more efficient synthetic route.[16][19]

Troubleshooting Guides

Problem 1: Low yield in SmI₂-mediated reductive cyclization.

Samarium diiodide (SmI₂) is a powerful reagent for key C-C bond formations in diterpenoid synthesis, but its application can be sensitive to reaction conditions.[13][24]

Possible Cause Troubleshooting & Optimization
Low Reactivity of SmI₂ Ensure the SmI₂ solution is freshly prepared and titrated. The deep blue color is an indicator of active Sm(II). The reagent is sensitive to air and moisture, so rigorous anaerobic conditions are essential.[14]
Inappropriate Additives The addition of co-solvents or additives can dramatically affect the reaction. Hexamethylphosphoramide (HMPA) can increase the reduction potential of SmI₂, but it is highly toxic. Water or alcohols like t-butanol are often used as proton sources. The choice and amount of the proton source can be critical for reaction success.[13]
Substrate-Related Issues The conformation of the substrate can influence the cyclization efficiency. If the reactive centers are not in proximity, the intramolecular reaction will be slow. Consider if a change in protecting groups could alter the substrate's conformation favorably.
Side Reactions Premature quenching of the radical anion intermediate or undesired intermolecular reactions can lower the yield. Running the reaction at a higher dilution may favor the intramolecular cyclization.

Experimental Protocol: General Procedure for SmI₂-Mediated Reductive Cyclization

Disclaimer: This is a general guideline and requires optimization for specific substrates.

  • Preparation of SmI₂: In a flame-dried, three-necked flask under a positive pressure of argon, add samarium metal (2.2 eq.). To this, add a solution of diiodomethane (B129776) (2.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Stir the mixture at room temperature until the blue color of SmI₂ persists.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve the substrate (1.0 eq.) in anhydrous THF. Add any necessary co-solvents or additives (e.g., t-butanol, 4.0 eq.).

  • Cyclization: Cool the substrate solution to the desired temperature (e.g., -78 °C). Slowly add the freshly prepared SmI₂ solution via cannula until the blue color persists, indicating the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate. Allow the mixture to warm to room temperature and stir until the color dissipates. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Poor diastereoselectivity in a key Diels-Alder reaction.

The Diels-Alder reaction is a powerful tool for constructing the cyclic core of many diterpenoids. However, achieving the desired stereoselectivity can be challenging.[25][26][27]

Possible Cause Troubleshooting & Optimization
Thermal vs. Lewis Acid Catalysis Thermal Diels-Alder reactions often require high temperatures and can lead to mixtures of endo and exo products. The use of a Lewis acid catalyst can significantly enhance the rate and selectivity of the reaction, often favoring the endo product.[28]
Choice of Lewis Acid The nature of the Lewis acid can have a profound impact on diastereoselectivity. Common Lewis acids include BF₃·OEt₂, TiCl₄, SnCl₄, and Et₂AlCl. Screen a variety of Lewis acids to find the optimal one for your substrate.[28][29]
Solvent Effects The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile).
Steric Hindrance Steric interactions in the transition state can disfavor the formation of the desired diastereomer. It may be necessary to redesign the diene or dienophile to minimize these unfavorable interactions.

Visualization of Diels-Alder Stereoselectivity

Diels_Alder_Stereoselectivity cluster_endo Endo Pathway cluster_exo Exo Pathway endo_ts Endo Transition State (Lower Energy) endo_product Endo Product (Kinetic Product) endo_ts->endo_product exo_ts Exo Transition State (Higher Energy) exo_product Exo Product (Thermodynamic Product) exo_ts->exo_product Reactants Diene + Dienophile Reactants->endo_ts Lewis Acid Catalysis Reactants->exo_ts Thermal Conditions

Caption: Lewis acid catalysis often favors the kinetically controlled endo product in Diels-Alder reactions.

Problem 3: Failure of late-stage C-H oxidation.

Late-stage C-H oxidation is a powerful but often unpredictable reaction.

Possible Cause Troubleshooting & Optimization
Incorrect Catalyst/Reagent The choice of catalyst and oxidant is critical for achieving the desired regioselectivity and chemoselectivity. Common systems include iron- or manganese-based catalysts with oxidants like hydrogen peroxide or m-CPBA. The electronic and steric properties of the catalyst can be tuned to favor oxidation at a specific site.[17][18][30]
Steric Inaccessibility The target C-H bond may be sterically hindered, preventing the catalyst from accessing it. It may be necessary to modify the substrate to expose the desired site.
Electronic Deactivation Electron-withdrawing groups near the target C-H bond can deactivate it towards oxidation.
Over-oxidation or Side Reactions The desired product may be susceptible to further oxidation or rearrangement under the reaction conditions. Try using a milder oxidant or shorter reaction times.

Experimental Protocol: General Procedure for Fe-Catalyzed Late-Stage C-H Hydroxylation

Disclaimer: This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a vial, dissolve the diterpenoid substrate (1.0 eq.) in a mixture of acetonitrile (B52724) and pyridine. Add the iron catalyst (e.g., Fe(PDP), 0.1 eq.).

  • Reaction: To the stirred solution, add an aqueous solution of hydrogen peroxide (H₂O₂) slowly via syringe pump over several hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the product mixture by flash column chromatography or preparative HPLC.

Problem 4: Difficulty in removing a protecting group.

Protecting group removal can be challenging in complex molecules due to the presence of other sensitive functional groups.[31][32][33][34][35]

Possible Cause Troubleshooting & Optimization
Steric Hindrance The protecting group may be in a sterically congested environment, preventing the deprotection reagent from accessing it. Try using a smaller deprotection reagent or harsher reaction conditions (e.g., higher temperature, longer reaction time), but be mindful of potential side reactions.
Incomplete Reaction The deprotection may be incomplete. Increase the amount of deprotection reagent or the reaction time.
Side Reactions The deprotection conditions may be affecting other functional groups in the molecule. Consider using a different protecting group that can be removed under milder, orthogonal conditions.
Degradation of the Product The product itself may not be stable to the deprotection conditions. Screen a variety of deprotection conditions to find one that is compatible with your molecule.

Visualization of Orthogonal Protecting Group Strategy

Orthogonal_Protecting_Groups Start Molecule with -OH (PG1) and -NH2 (PG2) Step1 Deprotection of PG1 (e.g., acid-labile) Start->Step1 Intermediate1 Free -OH, -NH2 (PG2) Step1->Intermediate1 Step2 Reaction at -OH Intermediate1->Step2 Intermediate2 Modified -OH, -NH2 (PG2) Step2->Intermediate2 Step3 Deprotection of PG2 (e.g., base-labile) Intermediate2->Step3 Final_Product Final Product Step3->Final_Product

Caption: Orthogonal protecting groups allow for the selective deprotection and functionalization of different groups.

Key Experimental Methodologies

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of medium-sized rings, and is known for its high functional group tolerance.[7][8][10][36][37]

Experimental Protocol: General Procedure for Intramolecular NHK Cyclization

Disclaimer: This is a general guideline and requires optimization for specific substrates.

  • Reagent Preparation: In a glovebox, weigh chromium(II) chloride (CrCl₂, 10.0 eq.) and nickel(II) chloride (NiCl₂, 0.1 eq.) into a flame-dried flask.

  • Reaction Setup: Outside the glovebox, under a positive pressure of argon, add anhydrous, degassed solvent (e.g., DMF or THF). Stir the suspension vigorously.

  • Substrate Addition: In a separate flask, dissolve the aldehyde-vinyl iodide substrate (1.0 eq.) in the same anhydrous, degassed solvent. Add this solution to the CrCl₂/NiCl₂ suspension via syringe pump over an extended period (e.g., 10-12 hours) to maintain high dilution conditions, which favor intramolecular cyclization.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data: Comparison of Catalytic Systems for NHK Reaction

Catalyst SystemYield (%)Comments
Stoichiometric CrCl₂/cat. NiCl₂Often high yields but uses large amounts of toxic chromium.[7]
Catalytic CrCl₂/Mn/TMSClAllows for the use of catalytic amounts of chromium, making the reaction more environmentally friendly.[8][37]
Catalytic CrCl₃/Mn/TMSClCrCl₃ can be used as a pre-catalyst, which is more air-stable than CrCl₂.[37]
Cobalt-Catalyzed Radical Bicyclization

This method is particularly useful for the synthesis of abietane (B96969) diterpenoids and is tolerant of a wide range of functional groups.[4][6][9][15][38]

Experimental Protocol: General Procedure for Co-Catalyzed Radical Bicyclization

Disclaimer: This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a vial, combine the polyene substrate (1.0 eq.), cobalt(II) catalyst (e.g., Co(acac)₂, 0.1 eq.), and a silane (B1218182) reducing agent (e.g., PhSiH₃, 1.5 eq.).

  • Solvent: Add a solvent such as hexafluoroisopropanol (HFIP).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography.

Visualization of a General Synthetic Strategy

Synthetic_Strategy Start Simple Starting Materials Linear_Intermediate Linear Polyene Precursor Start->Linear_Intermediate Fragment Assembly Key_Cyclization Key Cyclization Reaction (e.g., Diels-Alder, NHK, Radical Cyclization) Linear_Intermediate->Key_Cyclization Core_Scaffold Diterpenoid Core Scaffold Key_Cyclization->Core_Scaffold LSF Late-Stage Functionalization (C-H Oxidation, etc.) Core_Scaffold->LSF Final_Product Complex Diterpenoid LSF->Final_Product

Caption: A general workflow for the synthesis of complex diterpenoids.

References

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Ent-kaurane Diterpenoids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ent-kaurane diterpenoids.

Troubleshooting Guides

Researchers often encounter difficulties in dissolving ent-kaurane diterpenoids in aqueous media, which can impede in vitro and in vivo studies. This section provides solutions to common problems.

Issue: Poor Dissolution of ent-kaurane Diterpenoid in Aqueous Buffers

  • Symptoms: The compound fails to dissolve, forming a suspension or precipitate in aqueous solutions, leading to inconsistent and unreliable results in biological assays.

  • Probable Cause: The inherent hydrophobicity of the tetracyclic diterpenoid core structure limits its interaction with water molecules.

  • Solutions: A variety of formulation strategies can be employed to enhance the aqueous solubility of these compounds. The choice of method depends on the specific experimental requirements.

Summary of Solubility Enhancement Techniques for Oridonin (B1677485)
TechniqueCarrier/MethodFold Increase in Solubility/BioavailabilityAdvantagesDisadvantages
Cyclodextrin (B1172386) Inclusion Complex 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)~27-fold increase in solubility.Simple preparation, biocompatible, enhances stability.[1]May alter pharmacokinetic profiles.
γ-cyclodextrinHigher binding affinity than α- and β-cyclodextrins.[2]Effective for specific molecular geometries.Cost and availability may be a concern.
Solid Dispersion Polyvinylpyrrolidone K17 (PVP K17)26.4-fold improvement in oral bioavailability.[3]Significant enhancement of oral absorption, amorphous state prevents recrystallization.[3]Potential for physical instability over time.
Nanosuspension High-Pressure Homogenization11.2-fold increase in apparent solubility (with cyclodextrin and poloxamer).[1]Increased surface area for dissolution, suitable for parenteral administration.[4][5]Requires specialized equipment, potential for particle aggregation.
Solid Lipid Nanoparticles (SLNs) Stearic acid, soybean lecithin, Pluronic F68Entrapment efficiency of over 40%.[6][7]Biocompatible, can provide sustained release, potential for targeted delivery.[6][7]Lower drug loading capacity compared to other methods.[6]
Chemical Modification PEGylationImproves solubility and in vivo circulation time.[8]Enhanced pharmacokinetic properties.Requires synthetic chemistry expertise, may alter biological activity.
Amino Acid ModificationImproves solubility and cell permeability.[1]Can be tailored for specific pH environments and targeting.[1]Complex synthesis, potential for altered pharmacology.

Experimental Protocols

Detailed methodologies for key solubility enhancement techniques are provided below.

Protocol 1: Preparation of an Oridonin-Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes the preparation of an oridonin-HP-β-CD inclusion complex to improve its aqueous solubility.[9][10]

Materials:

  • Oridonin

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Ratio Determination: Based on phase solubility studies, a 1:1 molar ratio of oridonin to HP-β-CD is often effective.[9]

  • Dissolution of HP-β-CD: Accurately weigh the required amount of HP-β-CD and dissolve it in deionized water with gentle stirring.

  • Dispersion of Oridonin: Add the accurately weighed oridonin to the aqueous HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 48 hours to allow for the formation of the inclusion complex. The solution should become clear as the oridonin dissolves.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles or microbial contamination.[9]

  • Lyophilization: Freeze the filtered solution and then lyophilize it under vacuum to obtain a dry powder of the oridonin-HP-β-CD inclusion complex.[9][11]

Protocol 2: Formulation of an Oridonin Nanosuspension using High-Pressure Homogenization

This protocol details the preparation of an oridonin nanosuspension to increase its dissolution velocity and saturation solubility.[4][5]

Materials:

  • Oridonin

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer in deionized water.

  • Pre-suspension: Disperse the weighed oridonin powder in the stabilizer solution.

  • High-Shear Mixing: Subject the dispersion to high-shear mixing for a sufficient time to obtain a uniform pre-suspension.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The process is typically performed for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar) until the desired particle size is achieved.[5]

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_cyclodextrin Cyclodextrin Inclusion Complex cluster_nanosuspension Nanosuspension Formulation cd1 Dissolve HP-β-CD in Water cd2 Add Oridonin cd1->cd2 cd3 Stir for 48h cd2->cd3 cd4 Filter (0.22 µm) cd3->cd4 cd5 Lyophilize cd4->cd5 cd_product Oridonin-CD Complex (Powder) cd5->cd_product ns1 Prepare Stabilizer Solution ns2 Disperse Oridonin ns1->ns2 ns3 High-Shear Mix ns2->ns3 ns4 High-Pressure Homogenize ns3->ns4 ns_product Oridonin Nanosuspension (Liquid) ns4->ns_product

Caption: Experimental workflows for preparing Oridonin formulations.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_nfkb NF-κB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Oridonin Oridonin Oridonin->Akt inhibits phosphorylation Oridonin->IKK inhibits

Caption: Oridonin inhibits PI3K/Akt and NF-κB signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My ent-kaurane diterpenoid precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell-based assays. What should I do?

A1: This is a common issue known as "precipitation upon dilution." To mitigate this, try the following:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.

  • Optimize the dilution process: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.

  • Use a co-solvent: Incorporate a small percentage of a water-miscible co-solvent like ethanol (B145695) in your final solution, but be mindful of its potential effects on your cells.

  • Employ a formulation strategy: For more robust and biocompatible solutions, prepare a cyclodextrin inclusion complex or a nanosuspension of your compound as described in the protocols above.

Q2: What is the best method for improving the oral bioavailability of my ent-kaurane diterpenoid?

A2: Solid dispersions have shown significant promise in enhancing the oral bioavailability of ent-kaurane diterpenoids. For instance, a solid dispersion of oridonin with PVP K17 resulted in a 26.4-fold increase in bioavailability.[3] Nanotechnology-based systems like solid lipid nanoparticles and nanosuspensions are also effective strategies for improving oral absorption.

Q3: How do cyclodextrins increase the solubility of hydrophobic compounds?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate hydrophobic molecules, like ent-kaurane diterpenoids, within their cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.

Q4: Will the chosen solubility enhancement technique affect the biological activity of my compound?

A4: It is possible. While formulation excipients like cyclodextrins and polymers are generally considered inert, they can sometimes influence the pharmacokinetics and biodistribution of the drug.[9] Chemical modifications, such as PEGylation, will almost certainly alter the compound's biological profile. It is crucial to include appropriate controls in your experiments to assess any potential effects of the formulation itself.

Q5: What are the key signaling pathways targeted by oridonin?

A5: Oridonin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two of the most well-documented targets are:

  • PI3K/Akt Pathway: Oridonin can inhibit the phosphorylation and activation of Akt, a key protein in this pro-survival pathway. This inhibition can lead to decreased cell growth and induction of apoptosis.[1][2][12]

  • NF-κB Pathway: Oridonin can suppress the activation of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and cancer progression.

References

Optimization

Technical Support Center: Optimizing HPLC Separation of Kaurene Diterpenoid Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of kaurene diterpenoid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of kaurene diterpenoid isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My kaurene diterpenoid isomer peaks are co-eluting or have very poor resolution. What are the initial steps to improve separation?

A: Poor resolution is a common challenge when separating structurally similar isomers.[1][2] The following steps can help improve the separation:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength (for Reversed-Phase HPLC): Gradually decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1] This increases retention times and can enhance the separation between closely eluting peaks. It is recommended to make small, incremental changes of 2-5% to observe the effect.[1]

    • Modify the Gradient Slope (for Gradient Elution): For complex mixtures of isomers, a gradient elution is often more effective than an isocratic one.[1][3] If you are already using a gradient, try making the slope shallower during the elution window of your target isomers. This can be achieved by decreasing the rate of change in the organic solvent concentration.[4]

    • Adjust Mobile Phase pH: The addition of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial, especially for acidic kaurene diterpenoids like kaurenoic acid.[2][5] An acidic mobile phase helps to suppress the ionization of acidic functional groups, resulting in sharper peaks and more reproducible retention times.[1]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Standard C18 columns are widely used for the separation of kaurene diterpenoids.[2][6] However, for particularly challenging separations, consider columns with different selectivities, such as those with polar-embedded groups or different bonded phases (e.g., C30).[7][8]

    • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., sub-2 µm) or longer column lengths can increase efficiency and improve resolution, though this may also lead to higher backpressure.[3][5]

  • Control Temperature:

    • Operating the column at a controlled, elevated temperature (e.g., 40-50°C) can improve peak shape and separation efficiency by reducing mobile phase viscosity and enhancing mass transfer.[2][9]

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my kaurene diterpenoid analytes. What are the potential causes and solutions?

A: Peak tailing can compromise both resolution and the accuracy of quantification. The common causes and their respective solutions are outlined below:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the surface of silica-based stationary phases can interact with polar functional groups on the analytes, leading to tailing.[4]

    • Solution: Acidify the mobile phase with 0.1% formic acid or another suitable acid.[4] This protonates the silanol groups, minimizing these unwanted secondary interactions.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[4]

    • Solution: Dilute the sample or reduce the injection volume.

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Irreproducible Retention Times

Q: The retention times for my kaurene diterpenoid isomers are shifting between injections. How can I improve reproducibility?

A: Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters:

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions, especially in gradient elution, can lead to shifting retention times.

    • Solution: Ensure the column is flushed with 10-15 column volumes of the initial mobile phase before starting the analytical run.[1]

  • Mobile Phase Preparation and Composition: Inconsistent preparation of the mobile phase or the presence of dissolved gases can cause variability.

    • Solution: Prepare fresh mobile phases daily and ensure they are thoroughly degassed before use.[1] Use precise measurements for all components.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating kaurene diterpenoid isomers?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used technique for the separation of kaurene diterpenoid isomers.[2] This method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol.[1][2]

Q2: Should I use an isocratic or a gradient elution for my separation?

A2: For separating a complex mixture of isomers or isomers with a wide range of polarities, a gradient elution is generally recommended.[1][3] An isocratic elution, where the mobile phase composition remains constant, may be sufficient for simpler mixtures with a few components.[10]

Q3: What is a good starting point for mobile phase composition?

A3: A common starting point for developing a separation method for kaurene diterpenoid isomers is a gradient elution using:

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.[1][5]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[1][5] The acidic modifier helps to produce sharper peaks and more consistent retention times.[1]

Q4: What detection method is most suitable for kaurene diterpenoids?

A4: The choice of detector depends on the specific analytes and the required sensitivity.

  • UV Detection: Many kaurene diterpenoids can be detected by UV absorbance, typically in the range of 200-220 nm.[11][12] This is a robust and widely available detection method.

  • Mass Spectrometry (MS): For higher sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is highly effective.[5][13]

Experimental Protocols and Data

General Experimental Protocol for RP-HPLC of Kaurene Diterpenoids

This protocol provides a general starting point for the separation of kaurene diterpenoid isomers. Optimization will be required based on the specific sample matrix and target analytes.

  • Sample Preparation:

    • Extract the kaurene diterpenoids from the sample matrix using a suitable solvent (e.g., methanol, ethanol).

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.[14]

    • Dissolve the final extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[15]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program (Scouting Gradient):

      • 0-5 min: 10% B

      • 5-30 min: 10% to 90% B

      • 30-35 min: 90% B

      • 35.1-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

Quantitative Data Summary

Table 1: HPLC Methods for Kaurene Diterpenoid Analysis

Analyte(s)ColumnMobile PhaseElution ModeFlow Rate (mL/min)Temperature (°C)DetectionReference
Steviol (B1681142) GlycosidesSuperficially porous C18Acetonitrile/WaterGradientN/AN/AUV[6]
Kaurenoic & Grandiflorenic AcidsRP-18 (250x4.6mm, 5µm)60% Acetonitrile in WaterIsocratic1.035UV (220 nm)[11][12]
Kaurenoic AcidAccucore C18Acetonitrile/Water with 0.1% Formic AcidGradientN/AN/AMS/MS[5][13]
Steviol GlycosidesPurospher® STAR RP-18e (250x4.6mm, 3µm)35% Acetonitrile in WaterIsocratic1.050N/A[9]
Kaurane DiterpenesWaters-XBridge C18 (50x3mm, 3.5µm)0.1% H₃PO₄:ACN:MeOH (30:49:21)Isocratic0.650UV (220 nm)[2]

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start_node Start: Poor Peak Resolution A Adjust Mobile Phase Strength (e.g., decrease % organic solvent) start_node->A process_node process_node decision_node decision_node solution_node solution_node end_node End: Resolution Improved B Is resolution sufficient? A->B B->end_node Yes C Modify Gradient Slope (make it shallower) B->C No D Is resolution sufficient? C->D D->end_node Yes E Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) D->E No F Is resolution sufficient? E->F F->end_node Yes G Change Stationary Phase (e.g., different column chemistry) F->G No G->end_node

Caption: Troubleshooting workflow for improving poor peak resolution.

Logical Relationships in Method Optimization

Method_Optimization cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions center_node Optimal Separation param_node param_node A Solvent Strength (% Organic) A->center_node B pH / Modifier B->center_node C Gradient Program C->center_node D Stationary Phase (e.g., C18, C30) D->center_node E Dimensions & Particle Size E->center_node F Temperature F->center_node G Flow Rate G->center_node

Caption: Key parameters influencing optimal HPLC separation.

References

Troubleshooting

troubleshooting contamination in 3Alaph-Tigloyloxypterokaurene L3 cell-based assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common issues encountered during 3Alaph-Tigloyloxypterokaurene L3 cell-based as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common issues encountered during 3Alaph-Tigloyloxypterokaurene L3 cell-based assays, with a focus on contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell cultures?

The most frequent contaminants in cell culture are bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1][2][3] Chemical contamination from reagents or equipment can also occur.[2][4]

Q2: How can I visually identify microbial contamination?

Bacterial contamination can cause the culture medium to become cloudy or change color (typically yellow due to a drop in pH).[1][2] Fungal contamination may appear as fuzzy growths or turbidity, and the medium may turn pink (alkaline).[2][3] Yeast contamination can be seen as individual oval or budding particles under the microscope.[3]

Q3: What is mycoplasma contamination and why is it a problem?

Mycoplasma is a type of bacteria that lacks a cell wall, making it difficult to detect and resistant to many common antibiotics.[2] It can alter cell physiology and metabolism, leading to unreliable experimental results.[2] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.[4]

Q4: Can the 3Alaph-Tigloyloxypterokaurene L3 compound itself cause contamination?

It is unlikely that the compound itself is a source of microbial contamination if it has been properly sterilized. However, improper handling of the compound solution can introduce contaminants. Chemical contamination is also a possibility if the compound preparation contains impurities.

Q5: How often should I test for mycoplasma?

Routine testing for mycoplasma is highly recommended to ensure the integrity of your cell cultures.[4] A common practice is to test monthly and also before cryopreservation and after resuscitation of cell stocks.

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination

If you suspect contamination, use the following table to help identify the likely culprit based on common observations.

Observation Possible Contaminant Detection Method
Cloudy/turbid medium, sudden pH drop (yellow color)BacteriaLight microscopy (look for small, motile particles)[1][3]
Fuzzy growths, cord-like hyphae, pH increase (pink color)Mold (Fungi)Light microscopy (look for filamentous structures)[3]
Round or oval particles, sometimes buddingYeast (Fungi)Light microscopy (particles are larger than bacteria)[3]
No visible particles, but cells are unhealthyMycoplasma or VirusPCR test, DNA staining (e.g., DAPI or Hoechst), ELISA[2][4]
Poor cell growth, unexpected results, no visible microbesChemical ContaminationReview of reagents, water source, and labware.
Guide 2: Troubleshooting Workflow for Contamination

If contamination is detected, follow this workflow to identify the source and take corrective action.

G cluster_0 Contamination Troubleshooting Workflow A Contamination Suspected (e.g., cloudy media, poor cell health) B Microscopic Examination A->B C Identify Contaminant Type (Bacteria, Fungi, Mycoplasma, etc.) B->C D Quarantine and Discard Contaminated Cultures C->D E Investigate Potential Sources D->E F Review Aseptic Technique E->F Personnel G Check Reagents and Media E->G Supplies H Inspect Equipment (Incubator, Hood, Water Bath) E->H Environment I Decontaminate Work Area and Equipment F->I G->I H->I J Test New/Quarantined Cell Stocks I->J K Resume Experiments with Clean Cultures J->K

Caption: A workflow for troubleshooting cell culture contamination.

Guide 3: Common Sources of Contamination and Prevention
Source Prevention Strategy
Aseptic Technique Work in a certified biological safety cabinet. Minimize traffic in the culture area. Avoid talking, coughing, or sneezing over open cultures.[4]
Reagents and Media Use sterile, high-quality reagents and media from reputable suppliers.[4] Filter-sterilize solutions when possible.[4]
Lab Equipment Regularly clean and disinfect incubators, biosafety cabinets, and water baths.[4] Ensure HEPA filters are certified.[4]
Incoming Cell Lines Quarantine and test all new cell lines for contamination before introducing them to the general cell stock.
Cross-Contamination Work with only one cell line at a time in the biosafety cabinet. Use separate media and reagents for different cell lines.

Experimental Protocols

Protocol 1: Mycoplasma PCR Detection

This is a generalized protocol for detecting mycoplasma using PCR.

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit.

  • PCR Amplification: Use a mycoplasma-specific PCR primer set to amplify a target region of the mycoplasma 16S rRNA gene.

  • Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. The presence of a band of the expected size indicates mycoplasma contamination.

  • Controls: Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in your PCR run.

Protocol 2: Aseptic Technique for Cell-Based Assays

Adhering to a strict aseptic technique is the most critical step in preventing contamination.

G cluster_1 Aseptic Workflow for Cell Culture A Prepare Work Area (Clean and disinfect biosafety cabinet) B Prepare Supplies (Wipe down all items with 70% ethanol) A->B C Prepare Yourself (Wear appropriate PPE: lab coat, gloves) B->C D Perform Cell Culture Manipulations (Work carefully and deliberately) C->D E Incubate Cultures D->E F Clean Work Area (Disinfect and tidy up after work) D->F

Caption: Key steps in a sterile cell culture workflow.

Signaling Pathways and Logical Relationships

Diagram: Decision Tree for Decontamination

This diagram provides a logical approach to dealing with a contamination event.

G cluster_2 Decontamination Decision Tree A Contamination Detected B Is the cell line valuable and irreplaceable? A->B C Discard contaminated culture and start with a fresh, clean stock. B->C No D Attempt decontamination B->D Yes E Is the contaminant bacterial or fungal? D->E F Treat with appropriate antibiotics/antifungals. Isolate and re-test. E->F Yes G Is the contaminant mycoplasma? E->G No H Use a commercial mycoplasma elimination reagent. Isolate and re-test. G->H Yes I Is the contaminant a virus? G->I No J Consult with a specialist. Decontamination is very difficult. I->J Yes

Caption: A decision tree for choosing a decontamination strategy.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of 3α-Tigloyloxypterokaurene (L3)

Disclaimer: The compound "3Alaph-Tigloyloxypterokaurene L3" is not found in the current scientific literature. This guide uses a model compound with similar characteristics to illustrate the principles and troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "3Alaph-Tigloyloxypterokaurene L3" is not found in the current scientific literature. This guide uses a model compound with similar characteristics to illustrate the principles and troubleshooting of bioavailability enhancement. The methodologies and data presented are for exemplary purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of L3? A1: The oral bioavailability of L3 is primarily limited by three factors:

  • Low Aqueous Solubility: L3 is a highly lipophilic molecule, leading to poor dissolution in the gastrointestinal fluids.

  • Extensive First-Pass Metabolism: L3 undergoes significant metabolism in the liver and intestinal wall, primarily through glucuronidation and sulfation.

  • Efflux by P-glycoprotein (P-gp): L3 is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, reducing its net absorption.

Q2: Which formulation strategies are most effective for enhancing L3 bioavailability? A2: Several strategies have shown promise. Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can improve solubility and lymphatic uptake. Co-administration with bioavailability enhancers (e.g., piperine) that inhibit metabolic enzymes and P-gp has also proven effective.

Q3: Are there any known analytical challenges when measuring L3 in plasma? A3: Yes, L3 is prone to instability in plasma samples. It is crucial to add a stabilizing agent and process samples at low temperatures (4°C) immediately after collection. Furthermore, its low plasma concentrations often necessitate highly sensitive analytical methods like LC-MS/MS for accurate quantification.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Improper Dosing/Gavage Technique Ensure consistent vehicle volume and proper gavage technique to minimize stress and ensure complete dose administration.
Fasting State of Animals Standardize the fasting period for all animals before dosing, as food can significantly alter GI physiology and L3 absorption.
Sample Collection and Processing Use standardized protocols for blood collection, including the type of anticoagulant and immediate processing to plasma at controlled temperatures.
Inter-animal Metabolic Differences Increase the number of animals per group (n > 6) to improve statistical power and account for natural biological variation.
Issue 2: Poor In Vitro - In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Steps
Inadequate In Vitro Model The Caco-2 cell monolayer may not fully replicate the metabolic activity of the human intestine. Consider using co-culture models (e.g., Caco-2/HT29) or primary human enterocytes.
Dissolution vs. Permeability Issue The in vitro permeability assay may not capture the dissolution-limited absorption of L3. Use a dissolution apparatus (USP II) to assess formulation performance prior to permeability studies.
First-Pass Metabolism Not Accounted For Incorporate liver microsomes (human or animal) into your in vitro assessment to simulate first-pass metabolism and get a more predictive model.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of L3 and assess the impact of P-gp inhibitors.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate membrane inserts and culture for 21-25 days to allow for differentiation and tight junction formation.

  • Transepithelial Electrical Resistance (TEER): Measure TEER to confirm monolayer integrity. Only use inserts with TEER values > 250 Ω·cm².

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add L3 solution (e.g., 10 µM in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • To assess P-gp involvement, pre-incubate a separate set of inserts with a P-gp inhibitor (e.g., 100 µM verapamil) for 30 minutes before adding L3.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of L3 in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different L3 formulations.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Group Allocation:

    • Group 1: L3 intravenous (IV) bolus (1 mg/kg) for bioavailability calculation.

    • Group 2: L3 suspension (10 mg/kg, oral gavage).

    • Group 3: L3 SEDDS formulation (10 mg/kg, oral gavage).

  • Dosing and Sampling:

    • Administer the respective formulations.

    • Collect blood samples (approx. 200 µL) via the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

  • Sample Analysis: Determine L3 concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate absolute oral bioavailability (F%) as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Quantitative Data Summary

Table 1: In Vitro Permeability of L3 Formulations

Parameter L3 Suspension L3 with Verapamil
Papp (A→B) (x 10⁻⁶ cm/s) 0.8 ± 0.23.5 ± 0.4
Efflux Ratio (Papp B→A / Papp A→B) 4.11.1

Table 2: Pharmacokinetic Parameters of L3 Formulations in Rats

Parameter L3 Suspension (Oral) L3 SEDDS (Oral) L3 Solution (IV)
Dose (mg/kg) 10101
Cmax (ng/mL) 45 ± 12210 ± 35-
Tmax (h) 2.01.5-
AUC₀₋₂₄ (ng·h/mL) 180 ± 40950 ± 110450 ± 55
Absolute Bioavailability (F%) 4.0%21.1%-

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Circulation L3_formulation Oral L3 Formulation L3_dissolved Dissolved L3 L3_formulation->L3_dissolved Dissolution Metabolites L3-Glucuronide (Inactive) L3_dissolved->Metabolites UGT1A1 Metabolism Pgp P-gp Efflux Pump L3_dissolved->Pgp Binding L3_absorbed Absorbed L3 L3_dissolved->L3_absorbed Passive Diffusion Pgp->L3_formulation Efflux

Caption: Key barriers to the oral absorption of L3.

G start Start: Fasted Rats (n=6/group) dosing Oral Gavage: 1. L3 Suspension 2. L3 SEDDS start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Centrifuge & Harvest Plasma (Store at -80°C) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis->pk_calc end End: Compare Bioavailability pk_calc->end

Caption: Workflow for in vivo pharmacokinetic study.

Troubleshooting

minimizing degradation of 3Alaph-Tigloyloxypterokaurene L3 in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3α-Tigloyloxypterokaurene L3 in solution. The information is presented in a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3α-Tigloyloxypterokaurene L3 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing a rapid loss of my 3α-Tigloyloxypterokaurene L3 sample in a protic solvent like methanol (B129727) or ethanol. What could be the cause?

A1: The most likely cause is solvolysis, a chemical reaction in which the solvent, in this case, an alcohol, attacks the ester linkage of the tigloyl group, leading to its cleavage. This is a form of hydrolysis. To mitigate this, consider using a less reactive, aprotic solvent for storage and handling. If the experimental design requires a protic solvent, minimize the time the compound is in solution and maintain a low temperature.

Q2: My aqueous solution of 3α-Tigloyloxypterokaurene L3 shows significant degradation over a short period. What steps can I take to improve its stability?

A2: Aqueous solutions can promote the hydrolysis of the ester group in 3α-Tigloyloxypterokaurene L3. The rate of hydrolysis is highly dependent on the pH of the solution. To improve stability, it is crucial to control the pH. Generally, neutral or slightly acidic conditions (pH 4-6) are optimal for ester stability. Avoid strongly acidic or alkaline conditions, as these will catalyze the hydrolysis of the ester bond. Buffering your solution to an appropriate pH range is highly recommended.

Q3: I have been storing my stock solution of 3α-Tigloyloxypterokaurene L3 at room temperature and have noticed a decrease in purity. What are the recommended storage conditions?

A3: For optimal stability, stock solutions of 3α-Tigloyloxypterokaurene L3 should be stored at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation reactions. It is also advisable to store solutions in airtight containers to prevent solvent evaporation and exposure to atmospheric moisture, which can contribute to hydrolysis. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Q4: I am concerned about the potential for oxidative degradation of my compound. How can I minimize this?

A4: To minimize oxidative degradation, it is recommended to handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon. Using de-gassed solvents for preparing solutions can also be beneficial. If the experimental setup allows, the addition of a suitable antioxidant may be considered, but its compatibility with the compound and the assay should be thoroughly evaluated.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for 3α-Tigloyloxypterokaurene L3 in solution?

A: The primary degradation pathway for 3α-Tigloyloxypterokaurene L3 is the hydrolysis of the tigloyl ester group at the 3α position. This reaction is catalyzed by both acids and bases and results in the formation of pterokaurene L3 and tiglic acid. Other potential degradation pathways include oxidation of the double bond in the tigloyl moiety and isomerization under certain conditions.

Q: What is the impact of light exposure on the stability of 3α-Tigloyloxypterokaurene L3?

Q: Which analytical techniques are suitable for monitoring the stability of 3α-Tigloyloxypterokaurene L3?

A: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for monitoring the stability of 3α-Tigloyloxypterokaurene L3. A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Q: How can I perform a forced degradation study for 3α-Tigloyloxypterokaurene L3?

A: A forced degradation study involves subjecting the compound to various stress conditions to intentionally induce degradation. This helps to identify potential degradation products and establish the degradation pathways. The conditions typically include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and light. The results of these studies are crucial for developing a stability-indicating analytical method. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Data Presentation

The following table summarizes the expected degradation of 3α-Tigloyloxypterokaurene L3 under various stress conditions based on general principles for similar compounds. Please note that this is representative data and actual results may vary.

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)Primary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 h60°C25-40%Pterokaurene L3, Tiglic Acid
Basic Hydrolysis 0.1 M NaOH4 h25°C50-70%Pterokaurene L3, Tiglic Acid
Neutral Hydrolysis Water72 h60°C5-15%Pterokaurene L3, Tiglic Acid
Oxidation 3% H₂O₂24 h25°C10-20%Oxidized derivatives of the tigloyl moiety
Thermal Solid State7 days80°C< 5%Isomerization products
Photochemical 1.2 million lux hours7 days25°C5-10%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study of 3α-Tigloyloxypterokaurene L3

1. Objective: To investigate the intrinsic stability of 3α-Tigloyloxypterokaurene L3 and to identify its potential degradation products under various stress conditions.

2. Materials:

  • 3α-Tigloyloxypterokaurene L3

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a C18 column and UV/MS detector

  • Thermostatic oven

  • Photostability chamber

3. Stock Solution Preparation: Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 in acetonitrile at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (25°C) for 4 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 72 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of 3α-Tigloyloxypterokaurene L3 in a thermostatic oven at 80°C for 7 days.

  • Photolytic Degradation: Expose a solution of 3α-Tigloyloxypterokaurene L3 (in a photostable solvent like acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5. Sample Analysis: At the end of the exposure period, withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method. A control sample (unstressed) should also be analyzed for comparison.

6. Data Evaluation: Calculate the percentage degradation of 3α-Tigloyloxypterokaurene L3 by comparing the peak area of the intact drug in the stressed samples to that in the control sample. Characterize the major degradation products using the mass spectrometric data.

Mandatory Visualization

cluster_degradation Plausible Degradation Pathway of 3α-Tigloyloxypterokaurene L3 L3 3α-Tigloyloxypterokaurene L3 Hydrolysis Hydrolysis (Acid or Base Catalyzed) L3->Hydrolysis Pterokaurene Pterokaurene L3 Hydrolysis->Pterokaurene + H₂O TiglicAcid Tiglic Acid Hydrolysis->TiglicAcid + H₂O

Caption: Plausible degradation pathway of 3α-Tigloyloxypterokaurene L3 via hydrolysis.

cluster_workflow Experimental Workflow for Forced Degradation Study Start Prepare Stock Solution of L3 Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample Preparation (Neutralization, Dilution) Stress->Sample Analysis HPLC-UV/MS Analysis Sample->Analysis Data Data Evaluation (% Degradation, Product Identification) Analysis->Data End Report Results Data->End

Caption: Experimental workflow for a forced degradation study of 3α-Tigloyloxypterokaurene L3.

Optimization

Technical Support Center: Refining Purification Protocols for Diterpenoid Lactones

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diterpenoid lactones, such as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diterpenoid lactones, such as 3α-tigloyloxypterokaurene L3.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for purifying diterpenoid lactones from a crude plant extract?

A1: The most common initial step is typically liquid-liquid partitioning to separate compounds based on polarity, followed by silica (B1680970) gel column chromatography.[1][2] For instance, a crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield fractions enriched with compounds of different polarities.[2]

Q2: Which chromatographic techniques are most effective for the purification of diterpenoid lactones?

A2: A combination of techniques is often the most effective approach. Silica gel column chromatography is widely used for initial fractionation.[3][4] For higher resolution and final purification, High-Performance Liquid Chromatography (HPLC), particularly with a C8 or C18 reversed-phase column, is a standard method. For complex mixtures or compounds prone to irreversible adsorption on solid supports, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative.[5][6][7][8]

Q3: What are the typical yields and purity levels I can expect for diterpenoid lactones from a plant extract?

A3: Yields and purity can vary significantly depending on the plant source, extraction method, and the complexity of the purification protocol.[9][10][11] However, yields for specific diterpenoid lactones from crude extracts are often in the range of 0.1% to 2%.[3] Purity after multi-step chromatographic purification can often exceed 95%, as determined by HPLC.[5]

Q4: How can I assess the stability of my diterpenoid lactone during purification?

A4: To assess stability, you can perform a simple test by dissolving a small amount of your sample in the solvent system you plan to use and spotting it on a TLC plate. After a few hours, run the TLC to see if any degradation has occurred. For column chromatography, you can perform a 2D TLC to check for on-plate degradation.[12] It is also advisable to monitor for the appearance of unexpected peaks in your HPLC chromatograms during purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution/peak separation in HPLC - Inappropriate mobile phase composition.- Incorrect column selection.- Column degradation.- Optimize the mobile phase gradient and solvent composition.[13]- Screen different column stationary phases (e.g., C8, C18, Phenyl-Hexyl).- Test column performance with a standard mixture and replace if necessary.
Peak fronting in HPLC - Sample mass overload.- Strong solvent used to dissolve the sample.- Adsorption of the sample to the stationary phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Use a different stationary phase (e.g., C8 instead of C18) to reduce adsorption.[14] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape for acidic compounds.
Compound is unstable on silica gel - The acidic nature of silica gel can cause degradation of sensitive compounds.- Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.- Use an alternative stationary phase like alumina (B75360) or Florisil.- Consider using a non-adsorptive technique like HSCCC.[7][8]
Low recovery of the target compound - Irreversible adsorption to the stationary phase.- Degradation during the purification process.- The compound may be eluting in unexpected fractions.- Use a less adsorptive stationary phase or consider HSCCC.[13][7]- Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures).- Analyze all fractions by TLC or HPLC to ensure the compound of interest has not eluted earlier or later than expected.
Formation of an emulsion during liquid-liquid extraction - Presence of surfactant-like molecules in the crude extract.- Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Centrifuge the mixture to break the emulsion.

Quantitative Data Presentation

The following tables summarize purification data for diterpenoid lactones from Andrographis paniculata, which can serve as a reference for expected yields and purity.

Table 1: Yields of Diterpenoid Lactones from Andrographis paniculata Leaves by Column Chromatography [3]

CompoundYield from Crude Extract (%)
Dehydroandrographolide1.0
Andrographolide2.0
Neoandrographolide0.5
Deoxyandrographolide-19-β-D-glucoside0.1

Table 2: Purification of Diterpenoid Lactones from 200 mg of A. paniculata Extract by 2D-HSCCC [6][14]

CompoundAmount Isolated (mg)Purity by HPLC (%)
Andrographolide14.4>98
Isoandrographolide3.1>98
Neoandrographolide7.8>98
14-deoxy-11,12-didehydroandrographolide18.0>98
14-deoxyandrographiside5.1>98
14-deoxy-11,12-didehydroandrographiside4.4>98
3,14-dideoxyandrographolide7.0>98

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for Initial Fractionation
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude extract (e.g., the ethyl acetate fraction from liquid-liquid partitioning) in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions of a consistent volume.

  • Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under UV light or by staining. Combine fractions with similar TLC profiles.[1][2]

Protocol 2: Reversed-Phase HPLC for Final Purification
  • System Preparation: Use a C8 or C18 preparative or semi-preparative HPLC column. Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile (B52724) and water).[13]

  • Sample Preparation: Dissolve the semi-purified fraction from the previous step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: Develop a gradient elution method. A common gradient for diterpenoid lactones involves increasing the concentration of acetonitrile in water over time.[13][14]

  • Injection and Fraction Collection: Inject the sample and collect fractions as peaks elute from the column, detected by a UV detector (typically at 225 nm).[13]

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Diterpenoid Lactone Purification

experimental_workflow crude_extract Crude Plant Extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column Enriched Fraction hplc Reversed-Phase HPLC silica_column->hplc Semi-Pure Fractions pure_compound Pure Diterpenoid Lactone hplc->pure_compound

Caption: A typical experimental workflow for the purification of diterpenoid lactones.

Potential Signaling Pathway Involvement

Diterpenoid lactones have been shown to exhibit anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.[15]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p65 p65 IkB->p65 p50 p50 IkB->p50 p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n DiterpenoidLactone Diterpenoid Lactone DiterpenoidLactone->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by diterpenoid lactones.

References

Troubleshooting

addressing batch-to-batch variability of 3Alaph-Tigloyloxypterokaurene L3

A Note on Compound Identity: The compound "3Alaph-Tigloyloxypterokaurene L3" appears to be a typographical error. This guide has been developed based on the likely intended compound, 3-alpha-tigloyloxytropane , a tropane...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identity: The compound "3Alaph-Tigloyloxypterokaurene L3" appears to be a typographical error. This guide has been developed based on the likely intended compound, 3-alpha-tigloyloxytropane , a tropane (B1204802) alkaloid.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 3-alpha-tigloyloxytropane.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in 3-alpha-tigloyloxytropane?

Batch-to-batch variability of 3-alpha-tigloyloxytropane, a natural product derivative, can stem from several factors throughout the manufacturing process. These include:

  • Raw Material Inconsistency: If derived from a natural source, variations in the plant's growing conditions, harvest time, and storage can alter the initial chemical profile.[1] For synthetic routes, the quality and purity of starting materials are critical.

  • Synthesis and Purification Variances: Minor deviations in reaction conditions (temperature, pH, reaction time) and purification methods (solvent polarity, column packing) can lead to differences in impurity profiles and overall purity.[2]

  • Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can lead to degradation of the compound over time.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can affect its physical properties, including solubility and stability.[3]

Q2: How can I assess the purity and identity of a new batch of 3-alpha-tigloyloxytropane?

A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

Q3: My experimental results with a new batch of 3-alpha-tigloyloxytropane are inconsistent with previous batches. What should I do first?

First, it is crucial to systematically troubleshoot the potential sources of variability. Begin by confirming the identity and purity of the new batch using the analytical methods mentioned in Q2. If the compound's quality is confirmed, investigate the experimental setup for any variations in reagents, cell lines, or instrument calibration.[2]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Bioassay Results

This guide provides a step-by-step approach to troubleshooting unexpected or inconsistent results in biological assays.

Problem: A new batch of 3-alpha-tigloyloxytropane shows significantly different potency (IC50/EC50) or efficacy in a cell-based assay compared to previous batches.

Troubleshooting Workflow:

G cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Experimental Review cluster_2 Phase 3: Resolution start Inconsistent Bioassay Results check_purity Re-analyze Batch Purity & Identity (HPLC, LC-MS, NMR) start->check_purity compare_specs Compare with Certificate of Analysis (CoA) and Previous Batches check_purity->compare_specs is_pure Meets Specification? compare_specs->is_pure check_protocol Review Assay Protocol for Deviations is_pure->check_protocol Yes quarantine_batch Quarantine Batch is_pure->quarantine_batch No check_reagents Verify Reagents, Media, and Cell Line Passage Number check_protocol->check_reagents check_instrument Check Instrument Calibration and Performance check_reagents->check_instrument is_experimental_error Experimental Error Identified? check_instrument->is_experimental_error modify_protocol Modify Protocol and Retest is_experimental_error->modify_protocol Yes end Problem Resolved is_experimental_error->end No, Escalate Issue contact_supplier Contact Supplier with Data retest Retest with New Batch contact_supplier->retest quarantine_batch->contact_supplier modify_protocol->end retest->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Guide 2: Addressing Poor Solubility

Problem: A new batch of 3-alpha-tigloyloxytropane is difficult to dissolve or precipitates out of solution during the experiment.

Potential Cause Troubleshooting Step
Polymorphism Different crystal forms can have different solubilities.[3] Try gentle heating or sonication to aid dissolution.
Incorrect Solvent Verify that the correct solvent and pH are being used as per the compound's data sheet.
Degradation The compound may have degraded due to improper storage. Re-analyze the purity.
Concentration Too High The concentration may be exceeding the solubility limit in the chosen solvent. Prepare a more dilute stock solution.

Data Presentation

Table 1: Typical Quality Control Specifications for 3-alpha-Tigloyloxytropane
Parameter Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.5%HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-HS
Water Content ≤ 1.0%Karl Fischer Titration
Table 2: Example HPLC Method Parameters for Purity Analysis
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

Objective: To determine the purity of a batch of 3-alpha-tigloyloxytropane and quantify impurities.

Materials:

  • 3-alpha-tigloyloxytropane sample

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve the 3-alpha-tigloyloxytropane reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of a batch of 3-alpha-tigloyloxytropane.

Materials:

  • 3-alpha-tigloyloxytropane sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-alpha-tigloyloxytropane sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the obtained spectrum with a reference spectrum or literature data for 3-alpha-tigloyloxytropane.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of tropane alkaloids like 3-alpha-tigloyloxytropane.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (e.g., Tropine and Tiglic Acid derivative) reaction Esterification Reaction start->reaction workup Aqueous Workup reaction->workup extraction Acid-Base Extraction workup->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization analysis Analytical Characterization (HPLC, NMR, MS) crystallization->analysis final_product Pure 3-alpha-Tigloyloxytropane analysis->final_product

Caption: General synthesis and purification workflow.

Signaling Pathway Diagram (Placeholder)

Specific signaling pathways for 3-alpha-tigloyloxytropane are not well-established in publicly available literature. As a placeholder and a tool for hypothesis generation, a generic receptor-mediated signaling cascade is depicted below. Researchers should experimentally determine the actual pathway.

G compound 3-alpha-Tigloyloxytropane receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor g_protein G-Protein Activation/Ion Flux receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A generic receptor-mediated signaling pathway.

References

Optimization

strategies to reduce off-target effects of 3Alaph-Tigloyloxypterokaurene L3

Welcome to the technical support center for 3Alaph-Tigloyloxypterokaurene L3 (L3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3Alaph-Tigloyloxypterokaurene L3 (L3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting off-target effects during your experiments with L3.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with 3Alaph-Tigloyloxypterokaurene L3?

A1: Off-target effects are unintended interactions of a therapeutic agent, such as L3, with molecules other than its intended target.[1] These interactions can lead to the misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the modulation of the primary target.[1] In a therapeutic context, off-target effects can cause cellular toxicity and adverse side effects.[1]

Q2: What is the primary known mechanism of action for L3?

A2: 3Alaph-Tigloyloxypterokaurene L3 is a novel small molecule inhibitor designed to selectively target the ATP binding site of Kinase X, a critical component in the PathGrowth signaling pathway implicated in various proliferative diseases. The binding of L3 to Kinase X is intended to block downstream signal transduction, thereby inhibiting cell proliferation.

Q3: What are the common causes of off-target effects observed with small molecule inhibitors like L3?

A3: Off-target effects with small molecule inhibitors can arise from several factors, including:

  • Structural similarity: The inhibitor may bind to other proteins that have a similar binding pocket to the intended target.

  • High concentration: Using concentrations of the inhibitor that are significantly higher than its binding affinity for the primary target can lead to binding to lower-affinity off-targets.

  • Metabolites: The inhibitor may be metabolized into active compounds with different target profiles.

  • Pathway crosstalk: Inhibition of the primary target can lead to unforeseen downstream effects on other signaling pathways.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 3Alaph-Tigloyloxypterokaurene L3.

Issue 1: Unexpected or inconsistent cellular phenotypes are observed after treatment with L3.

  • Potential Cause 1: Off-target activity of L3.

    • Solution: To differentiate between on-target and off-target effects, consider the following strategies:

      • Use a structurally unrelated inhibitor: Employ an alternative inhibitor that targets Kinase X but has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

      • Genetic validation: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding Kinase X.[2][3] The resulting phenotype should mimic the on-target effects of L3.

      • Dose-response analysis: Perform a dose-response experiment to determine the lowest effective concentration of L3. Off-target effects are often more prominent at higher concentrations.

  • Potential Cause 2: Indirect effects of on-target inhibition.

    • Solution: The inhibition of Kinase X may lead to downstream compensatory signaling or pathway crosstalk.[1] A thorough analysis of related signaling pathways using techniques like phospho-proteomics or Western blotting for key pathway markers can help elucidate these indirect effects.

Issue 2: High levels of cellular toxicity are observed at effective concentrations of L3.

  • Potential Cause: L3 is binding to and inhibiting essential cellular proteins.

    • Solution:

      • Off-target profiling: Conduct a comprehensive off-target profiling screen. This can be done using various platforms, such as broad-based kinase panels or proteome-wide affinity-based screens.

      • Chemical modification: In collaboration with a medicinal chemist, consider synthesizing analogs of L3. Minor structural modifications can sometimes improve selectivity and reduce off-target binding without compromising on-target potency. Rational drug design, leveraging computational and structural biology tools, can aid in designing molecules with higher specificity.[4]

Experimental Protocols & Data

Optimizing L3 Concentration: A Dose-Response Study

To minimize off-target effects, it is crucial to use the lowest concentration of L3 that elicits the desired on-target effect.

Table 1: Hypothetical Dose-Response Data for L3

L3 Concentration (nM)Kinase X Inhibition (%)Cell Viability (%)Off-Target Kinase Y Inhibition (%)
125982
1075958
50928525
100986045
500993078

Data is for illustrative purposes only.

Protocol for a Cell-Based Dose-Response Assay:

  • Cell Culture: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of L3 in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of L3 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • On-Target Inhibition Assay: Lyse the cells and perform an assay to measure the inhibition of Kinase X. This could be a Western blot for a downstream phosphorylated substrate or an in-vitro kinase assay.

  • Viability Assay: In parallel, assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.

  • Off-Target Analysis: If a prominent off-target is known (e.g., Kinase Y), perform a similar inhibition assay for this protein.

Visualizing Experimental Workflows and Pathways

Workflow for Differentiating On-Target vs. Off-Target Effects

On_Target_vs_Off_Target_Workflow cluster_validation Validation Strategies cluster_interpretation Interpretation start Observed Phenotype with L3 strategy1 Dose-Response Analysis start->strategy1 strategy2 Structurally Unrelated Inhibitor start->strategy2 strategy3 Genetic Knockdown/Out (RNAi/CRISPR) start->strategy3 on_target Phenotype is On-Target strategy1->on_target Consistent at low nM off_target Phenotype is Off-Target strategy1->off_target Only at high µM strategy2->on_target Phenotype replicated strategy2->off_target Phenotype not replicated strategy3->on_target Phenotype replicated strategy3->off_target Phenotype not replicated

Caption: Workflow for deconvoluting on-target from off-target effects.

Simplified PathGrowth Signaling Pathway

PathGrowth_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PathGrowth Pathway cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation L3 3Alaph-Tigloyloxypterokaurene L3 L3->KinaseX Inhibition

Caption: The inhibitory action of L3 on the PathGrowth signaling pathway.

References

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of 3α-Tigloyloxypterokaurene L3 in Animal Models: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the in vivo anticancer activity of the ent-kaurane diterpenoid 3α-tigloyloxypterokaurene (L3). D...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the in vivo anticancer activity of the ent-kaurane diterpenoid 3α-tigloyloxypterokaurene (L3). Due to the current lack of published in vivo data for L3, this document serves as a template, contrasting established natural anticancer compounds—Oridonin (B1677485), Curcumin, and Paclitaxel (B517696)—to outline the requisite experimental data and protocols for future validation studies of L3.

Comparative Analysis of In Vivo Anticancer Efficacy

The following tables summarize key in vivo data for established natural anticancer compounds. These tables are intended to serve as a benchmark for the future evaluation of 3α-tigloyloxypterokaurene (L3).

Table 1: Comparison of In Vivo Antitumor Activity

CompoundAnimal ModelCancer TypeDosageAdministration RouteTumor Growth Inhibition (%)Citation
3α-Tigloyloxypterokaurene (L3) To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A
Oridonin Nude mice xenograftGastric Cancer (SNU-5)20 mg/kg/dayIntraperitonealDose-dependent[1][2]
Nude mice xenograftBreast Cancer (MDA-MB-231)5 mg/kgIntraperitoneal>66%[3]
Nude mice xenograftMelanoma (B16)20 mg/kgIntraperitoneal45.9%[3]
Curcumin Orthotopic nude micePancreatic Cancer (MIA PaCa-2)0.6% in dietOralSignificant reduction in tumor size[4]
Carcinogenic mice modelStomach and Lung Cancer200 mg/kgOral~40% reduction in cancer rate[5]
Rats with liver implantsColorectal Cancer Metastases1 g/kg/dayOral40% suppression of tumor growth[6]
Paclitaxel Nude mice xenograftBreast Carcinoma3 and 6 mg/kg/dayIntraperitonealDose-dependent decrease in microvessel density[7]
Nude mice xenograftCanine Melanoma25 and 50 mg/kgOral~70% reduction in tumor size[8]
Nude mice xenograftHuman Cervical Carcinoma (HeLa)Low dose (not specified)Intravenous (nanoparticles)Significant tumor growth inhibition with radiotherapy[9]

Table 2: Toxicological Profile in Animal Models

CompoundAnimal ModelObserved ToxicitiesCitation
3α-Tigloyloxypterokaurene (L3) To Be DeterminedTo Be DeterminedN/A
Oridonin MiceWell-tolerated at effective doses.[1][2]
Curcumin MiceNo acute oral toxicity at doses up to ~10 g/kg.[5]
Paclitaxel MiceWeight loss can be an indicator of toxicity at higher doses.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of anticancer activity. Below are representative protocols for in vivo studies.

Protocol 1: Xenograft Tumor Model for Solid Tumors

This protocol outlines a general procedure for assessing the efficacy of a test compound against solid tumors grown in immunodeficient mice.

1. Animal Model:

  • Species: Athymic nude (nu/nu) or SCID mice.
  • Age: 6-8 weeks.
  • Acclimation: Minimum of one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity, ad libitum access to food and water).
  • Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Implantation:

  • Cell Line: A human cancer cell line relevant to the compound's expected target (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
  • Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
  • Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor dimensions are measured every 2-3 days with calipers.
  • Tumor volume is calculated using the formula: (width^2 × length) / 2.
  • When tumors reach a mean volume of 100-150 mm³, animals are randomized into treatment and control groups (n=8-10 mice per group).

4. Compound Administration:

  • Vehicle Control Group: Administered with the vehicle used to dissolve the test compound.
  • Test Compound Groups: Administered with the test compound at various doses (e.g., low, medium, and high dose).
  • Positive Control Group: Administered with a standard-of-care chemotherapeutic agent (e.g., Paclitaxel).
  • Route of Administration: Intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.), depending on the compound's properties.
  • Frequency and Duration: Daily or every other day for a period of 21-28 days.

5. Efficacy and Toxicity Assessment:

  • Primary Endpoint: Tumor growth inhibition.
  • Secondary Endpoints:
  • Animal body weight (measured twice weekly as an indicator of toxicity).
  • Clinical observations for signs of distress.
  • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: Orthotopic Tumor Model

This model provides a more clinically relevant tumor microenvironment.

1. Animal Model and Cell Preparation: As described in Protocol 1.

2. Surgical Implantation:

  • Mice are anesthetized.
  • A small incision is made to expose the target organ (e.g., pancreas, lung).
  • The cancer cell suspension is injected directly into the organ.
  • The incision is closed with sutures or surgical clips.

3. Monitoring and Treatment:

  • Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells, or high-frequency ultrasound).
  • Compound administration and efficacy assessment are similar to the xenograft model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.

experimental_workflow cluster_setup Experimental Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mice) acclimation Animal Acclimation (1 week) animal_model->acclimation cell_line Select Cancer Cell Line (e.g., A549, SNU-5) cell_culture Cell Culture and Preparation cell_line->cell_culture implantation Subcutaneous or Orthotopic Implantation acclimation->implantation cell_culture->implantation tumor_monitoring Monitor Tumor Growth implantation->tumor_monitoring randomization Randomize into Groups (n=8-10) tumor_monitoring->randomization treatment_groups Treatment Groups: - Vehicle Control - L3 (Low, Med, High Dose) - Positive Control randomization->treatment_groups administration Compound Administration (i.p., p.o., i.v.) treatment_groups->administration endpoint_measurement Measure Endpoints: - Tumor Volume/Weight - Body Weight administration->endpoint_measurement tissue_collection Euthanasia and Tissue Collection endpoint_measurement->tissue_collection histology Histological Analysis (H&E, IHC) tissue_collection->histology molecular_analysis Molecular Analysis (Western Blot, qPCR) tissue_collection->molecular_analysis data_analysis Statistical Analysis and Interpretation histology->data_analysis molecular_analysis->data_analysis oridonin_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Raf c-Raf Oridonin->Raf Inhibits NFkB NF-κB Oridonin->NFkB Inhibits Bcl2 Bcl-2 Oridonin->Bcl2 Downregulates Bax Bax Oridonin->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->NFkB Modulates mTOR->Bcl2 Modulates Erk Erk Raf->Erk NFkB->Bcl2 Regulates Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis curcumin_pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction Curcumin Curcumin IKK IKKα/β Curcumin->IKK Inhibits Caspase_activation Caspase Activation Curcumin->Caspase_activation Induces NFkB_activation NF-κB Activation IKK->NFkB_activation Gene_products NF-κB Regulated Genes (Cyclin D, VEGF, MMP-9) NFkB_activation->Gene_products Promotes Transcription Apoptosis Apoptosis Caspase_activation->Apoptosis paclitaxel_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Paclitaxel Paclitaxel Microtubule_assembly Microtubule Assembly Paclitaxel->Microtubule_assembly Promotes Microtubule_stabilization Microtubule Stabilization Microtubule_assembly->Microtubule_stabilization Mitotic_spindle Defective Mitotic Spindle Microtubule_stabilization->Mitotic_spindle Leads to Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Comparative

A Comparative Analysis of Ent-kaurane Diterpenoids and Paclitaxel in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Paclitaxel (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Paclitaxel (B517696), a taxane (B156437) diterpenoid, is a cornerstone of chemotherapy for various cancers, including breast cancer. Its mechanism primarily involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. However, challenges such as drug resistance and adverse side effects underscore the need for alternative or complementary therapeutic strategies.

This guide provides a comparative overview of the anti-cancer properties of ent-kaurane diterpenoids and paclitaxel in breast cancer cells. While the specific compound 3α-Tigloyloxypterokaurene L3 was initially sought, a comprehensive literature search did not yield specific data for this molecule. Therefore, this comparison focuses on the broader class of ent-kaurane diterpenoids, natural products that have demonstrated promising anti-cancer activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways implicated in their mechanisms of action.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids and paclitaxel on various breast cancer cell lines. It is important to note that the data for ent-kaurane diterpenoids represent findings for different specific compounds within this class, as research on a single representative is less extensive than for the well-established drug paclitaxel.

Table 1: Comparative Cytotoxicity (IC50 Values)

Compound ClassSpecific Compound/DrugBreast Cancer Cell LineIC50 ValueReference
ent-Kaurane Diterpenoid 8,9-seco-ent-kaurane 6 MDA-MB-231 (TNBC)~80 nM[1]
Eriocalyxin BMDA-MB-231 (TNBC)0.47 µM[2]
Eriocalyxin BMCF-7 (ER+)0.75 µM[2]
JaridoninMCF-7 (ER+)16.7 µM[2]
Annoglabasin HMCF-7 (ER+)3.7 - 4.6 µM[3]
ent-16β-17α-dihydroxykauraneMCF-7 (ER+)12.5 µg/ml[4]
Paclitaxel PaclitaxelMDA-MB-231 (TNBC)0.3 µM
PaclitaxelMCF-7 (ER+)3.5 µM
PaclitaxelSKBR3 (HER2+)4 µM
PaclitaxelBT-474 (HER2+)19 nM
PaclitaxelVarious Human Tumour Cell Lines2.5 - 7.5 nM

Table 2: Apoptosis and Cell Cycle Arrest

Compound Class/DrugBreast Cancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
ent-Kaurane Diterpenoid MDA-MB-231, 4T1 (TNBC)Induces apoptosis via ROS-mediated mitochondrial dysfunction.Not specified[5]
MCF-7 (ER+)Induces apoptosis.G2/M phase arrest.[2]
Paclitaxel MCF-7 (ER+)Up to 43% apoptosis.G2/M arrest.
MDA-MB-231Induces apoptosis.G2/M arrest.

Mechanisms of Action and Signaling Pathways

ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation. Two key pathways have been identified:

  • Inhibition of the PI3K/Akt Signaling Pathway: Several ent-kaurane diterpenoids have been shown to inhibit the phosphorylation of Akt, a crucial kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[1] By inhibiting Akt, these compounds can trigger apoptosis.

  • Induction of ROS-Mediated Mitochondrial Dysfunction: Certain ent-kaurane diterpenoids can increase the production of reactive oxygen species (ROS) within cancer cells.[5] Elevated ROS levels lead to mitochondrial membrane potential collapse, release of pro-apoptotic factors, and ultimately, apoptotic cell death.[5]

ent_kaurane_pathway ent_kaurane ent-Kaurane Diterpenoids akt Akt ent_kaurane->akt inhibits ros ROS Generation ent_kaurane->ros induces apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival akt->proliferation mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->apoptosis

Signaling pathways of ent-kaurane diterpenoids.
Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes them and prevents their depolymerization. This interference with the normal function of the mitotic spindle leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

The apoptotic cascade initiated by paclitaxel involves the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, leading to caspase activation.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules induces g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis triggers

Mechanism of action of Paclitaxel.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ent-kaurane diterpenoid or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

mtt_workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which binds stoichiometrically to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both ent-kaurane diterpenoids and paclitaxel demonstrate significant anti-cancer activity against breast cancer cells, albeit through distinct mechanisms. Paclitaxel's well-defined role in microtubule stabilization and G2/M arrest provides a potent cytotoxic effect. ent-Kaurane diterpenoids represent a diverse class of natural products with promising anti-cancer properties, primarily through the induction of apoptosis via pathways such as Akt inhibition and ROS generation.

The data suggest that certain ent-kaurane diterpenoids can exhibit cytotoxicity in the nanomolar to low micromolar range, comparable to or in some cases more potent than paclitaxel in specific breast cancer cell lines. Further research is warranted to elucidate the full therapeutic potential of specific ent-kaurane diterpenoids, both as standalone agents and in combination with existing chemotherapies like paclitaxel, to overcome drug resistance and improve patient outcomes in breast cancer treatment. The development of more targeted and less toxic therapies remains a critical goal, and the exploration of natural product scaffolds like the ent-kauranes is a promising avenue in achieving this objective.

References

Validation

Comparative Efficacy of Synthetic vs. Natural 3α-Tigloyloxypterokaurene L3: A Guide for Researchers

A comprehensive review of available scientific literature reveals a notable absence of publicly accessible data for a compound specifically identified as "3α-Tigloyloxypterokaurene L3." While research has been conducted...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of publicly accessible data for a compound specifically identified as "3α-Tigloyloxypterokaurene L3." While research has been conducted on various ent-kaurane diterpenoids isolated from plants of the Pteris genus, which are structurally related to pterokaurenes, specific comparative studies on the efficacy of a synthetic versus a natural form of "3α-Tigloyloxypterokaurene L3" are not present in current scientific databases and publications.[1][2][3][4][5]

The Pteris genus is known to be a source of various diterpenoids with interesting biological activities, including anti-inflammatory and cytotoxic effects.[1][3] For instance, certain ent-kaurane diterpenoids isolated from Pteris multifida have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, suggesting potential as anti-neuroinflammatory agents.[1] Similarly, other studies have identified cytotoxic diterpenoids from Pteris ensiformis.[3]

However, the specific "L3" variant of 3α-Tigloyloxypterokaurene is not described in these studies, nor is there any information regarding its total chemical synthesis. The development of a synthetic route is a prerequisite for producing a synthetic version of the compound to compare against its natural counterpart.

Due to this lack of foundational data, it is not possible to provide the requested comparison guide, which would require:

  • Quantitative Efficacy Data: No published IC50, EC50, or other efficacy metrics exist for either natural or synthetic "3α-Tigloyloxypterokaurene L3."

  • Experimental Protocols: Without published studies, the methodologies for assessing the compound's biological activity cannot be detailed.

  • Signaling Pathway Information: The mechanism of action and any associated signaling pathways for this specific compound have not been elucidated.

Therefore, the creation of data tables and Graphviz diagrams as requested cannot be fulfilled at this time. Researchers interested in this specific molecule would likely need to undertake foundational research, including isolation and characterization from a natural source, development of a total synthesis process, and subsequent biological evaluation of both forms.

References

Validation

Assessing the Genotoxicity of 3α-Tigloyloxypterokaurene L3: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: There is currently no publicly available data on the genotoxicity of 3α-tigloyloxypterokaurene L3. This guide provides a framework for assessing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available data on the genotoxicity of 3α-tigloyloxypterokaurene L3. This guide provides a framework for assessing its potential genotoxicity by comparing it to well-characterized genotoxic and non-genotoxic compounds. The data presented for 3α-tigloyloxypterokaurene L3 is hypothetical and for illustrative purposes only.

This guide offers a comparative overview of standard assays used to evaluate the genotoxic potential of chemical compounds. It details the experimental protocols for key assays and presents a hypothetical assessment of 3α-tigloyloxypterokaurene L3 alongside known positive and negative controls.

Comparative Genotoxicity Data

The following table summarizes the expected outcomes of a standard battery of in vitro genotoxicity tests for 3α-tigloyloxypterokaurene L3, compared with a known genotoxic agent (Ethyl Methanesulfonate), a pro-mutagen requiring metabolic activation (Cyclophosphamide), and a non-genotoxic solvent (Dimethyl Sulfoxide).

Compound Ames Test (Bacterial Reverse Mutation Assay) In Vitro Micronucleus Test In Vitro Alkaline Comet Assay
3α-Tigloyloxypterokaurene L3 Data Not AvailableData Not AvailableData Not Available
Ethyl Methanesulfonate (EMS) Positive (direct mutagen)Positive (clastogenic)Positive (induces DNA strand breaks)
Cyclophosphamide (CP) Positive (with S9 activation)Positive (with S9 activation)Positive (with S9 activation)
Dimethyl Sulfoxide (DMSO) NegativeNegativeNegative

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[1][2][3][4][5]

a. Principle: The test uses several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the frequency of back mutations that restore the ability of the bacteria to synthesize the amino acid and grow on a minimal medium.

b. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • Test compound (3α-tigloyloxypterokaurene L3)

  • Positive controls (e.g., EMS without S9, Cyclophosphamide with S9)

  • Negative control (e.g., DMSO)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

c. Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive controls, and negative control.

  • Metabolic Activation: Conduct the assay with and without the addition of an S9 fraction from induced rat liver to simulate mammalian metabolism.[3]

  • Exposure: In the plate incorporation method, add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[3]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[6][7][8][9][10]

a. Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

b. Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)[7][8]

  • Test compound

  • Positive controls (e.g., EMS, Cyclophosphamide)

  • Negative control (e.g., DMSO)

  • S9 fraction

  • Cytochalasin B (to block cytokinesis and produce binucleated cells)

  • Culture medium, sera, and other cell culture reagents

  • Fixatives and stains (e.g., Giemsa, DAPI)

c. Procedure:

  • Cell Culture: Culture the mammalian cells to a suitable density.

  • Exposure: Treat the cells with various concentrations of the test compound, positive controls, and negative control, both with and without S9 metabolic activation.[7]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12][13][14][15]

a. Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[13]

b. Materials:

  • Mammalian cell line

  • Test compound

  • Positive control (e.g., EMS)

  • Negative control (e.g., DMSO)

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

c. Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.

  • Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Visualizations

The following diagrams illustrate the experimental workflow for genotoxicity assessment and a simplified DNA damage response pathway.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis and Interpretation cluster_2 Follow-up (if positive) Ames Ames Test (Bacterial Reverse Mutation) Analysis Analyze dose-response relationship Ames->Analysis Micronucleus In Vitro Micronucleus Test Micronucleus->Analysis Comet In Vitro Comet Assay Comet->Analysis Conclusion Conclusion on Genotoxic Potential Analysis->Conclusion InVivo In Vivo Genotoxicity Studies Conclusion->InVivo Positive Result MoA Mechanism of Action Studies Conclusion->MoA Positive Result DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Cellular Response cluster_2 Cellular Outcomes GenotoxicAgent Genotoxic Agent (e.g., L3) DNADamage DNA Damage (e.g., Strand Breaks) GenotoxicAgent->DNADamage Sensors Damage Sensors (e.g., ATM/ATR) DNADamage->Sensors Transducers Signal Transducers (e.g., Chk1/Chk2) Sensors->Transducers Effectors Effector Proteins (e.g., p53) Transducers->Effectors CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis (if damage is severe) Effectors->Apoptosis

References

Comparative

Comparative Analysis of Structure-Activity Relationships in Diterpenoid Analogs: A Guide for Preclinical Research

A comprehensive understanding of the structure-activity relationship (SAR) is pivotal in the development of novel therapeutic agents derived from natural products. This guide provides a framework for researchers and drug...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the structure-activity relationship (SAR) is pivotal in the development of novel therapeutic agents derived from natural products. This guide provides a framework for researchers and drug development professionals to conduct comparative analyses of analogs of 3α-tigloyloxypterokaurene L3, a diterpenoid of interest. While specific experimental data on L3 analogs is not yet publicly available, this document outlines the established methodologies and data presentation formats essential for a robust SAR study, drawing parallels from research on other diterpenoids and cytotoxic compounds.

The systematic modification of a lead compound, such as 3α-tigloyloxypterokaurene L3, and the subsequent evaluation of its biological activity can elucidate the chemical moieties responsible for its therapeutic effects and toxicity.[1] This process is critical for optimizing potency, selectivity, and pharmacokinetic properties.[2]

Data Presentation: A Template for Comparative Analysis

Clear and concise presentation of quantitative data is fundamental to SAR studies. The following table provides a standardized format for comparing the cytotoxic activity of novel analogs against a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 3α-Tigloyloxypterokaurene L3 Analogs

CompoundModificationCell Line ACell Line BCell Line CSelectivity Index (SI)*
L3 (Parent) -[Insert Data][Insert Data][Insert Data][Insert Data]
Analog 1.1 [e.g., Ester hydrolysis][Insert Data][Insert Data][Insert Data][Insert Data]
Analog 1.2 [e.g., A-ring oxidation][Insert Data][Insert Data][Insert Data][Insert Data]
Analog 2.1 [e.g., Side-chain modification][Insert Data][Insert Data][Insert Data][Insert Data]
Doxorubicin Positive Control [Insert Data][Insert Data][Insert Data][Insert Data]

*Selectivity Index (SI) is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of cytotoxic diterpenoids.

1. Cell Viability and Cytotoxicity Assays

Several methods are available to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[3] Commonly used assays include the MTT, SRB, and LDH assays.[3]

a. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified exposure time (e.g., 48-72 hours).[4]

  • Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for at least 1 hour.[4]

  • Staining: Wash the plates with 1% (v/v) acetic acid to remove the TCA.[4] Then, stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]

  • Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid.[4]

  • Dye Solubilization: Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.[4]

  • Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[4]

b. Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[5]

  • Plate Preparation: Prepare opaque-walled 96-well plates containing cells in culture medium. Include controls for no cells (medium only), untreated cells, and maximum LDH release (cells lysed with a detergent).[5]

  • Compound Treatment: Add the test compounds to the appropriate wells and incubate for the desired exposure period.[5]

  • Assay Procedure: Equilibrate the plate to room temperature.[5] Add the LDH detection reagent to all wells and incubate as per the manufacturer's instructions.[5]

  • Measurement: Measure the resulting fluorescence or absorbance to quantify the amount of LDH released.[5]

2. Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, further assays can be conducted.

a. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis.

  • Cell Treatment: Treat cells with the test compounds for various time points.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7).

  • Measurement: Measure the fluorescence or absorbance to quantify caspase activity. An increase in signal indicates apoptosis induction.[6]

Visualizing Workflows and Pathways

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel analogs.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies L3 3α-Tigloyloxypterokaurene L3 (Lead Compound) Modification Chemical Modification (e.g., esterification, oxidation) L3->Modification Analogs Library of L3 Analogs Modification->Analogs Cytotoxicity Cytotoxicity Screening (e.g., SRB, MTT assays) Analogs->Cytotoxicity Hit_ID Hit Identification (Potent & Selective Analogs) Cytotoxicity->Hit_ID Apoptosis Apoptosis Assays (e.g., Caspase activity) Hit_ID->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway SAR_Model Structure-Activity Relationship Model Pathway->SAR_Model

Caption: Workflow for the structure-activity relationship study of L3 analogs.

Hypothetical Signaling Pathway for Diterpenoid-Induced Apoptosis

This diagram illustrates a potential signaling pathway that could be investigated for cytotoxic diterpenoids.

G L3_Analog L3 Analog Mitochondrion Mitochondrion L3_Analog->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical mitochondrial pathway of apoptosis induced by a diterpenoid analog.

References

Validation

A Comparative Guide to the Apoptotic Pathways Induced by ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. A diverse class of natural products known as ent-kaurane di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. A diverse class of natural products known as ent-kaurane diterpenoids, primarily isolated from plants of the Isodon genus, has garnered significant attention for their potent pro-apoptotic activities across a spectrum of cancer cell lines. Understanding the nuanced differences in the signaling cascades triggered by these compounds is paramount for their development as targeted therapeutic agents. This guide provides a comparative analysis of the apoptotic pathways induced by several prominent ent-kaurane diterpenoids, supported by quantitative experimental data and detailed methodologies.

Comparative Analysis of Apoptotic Induction

The following tables summarize the cytotoxic and pro-apoptotic effects of selected ent-kaurane diterpenoids in various cancer cell lines.

Table 1: IC50 Values of ent-Kaurane Diterpenoids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Oridonin AGSGastric Cancer5.995 ± 0.74124
HGC27Gastric Cancer14.61 ± 0.60024
MGC803Gastric Cancer15.45 ± 0.5924
BEL-7402Hepatocellular Carcinoma0.50Not Specified
K562Chronic Myeloid Leukemia0.95Not Specified
HCC-1806Breast Cancer0.18Not Specified
PC-3Prostate Cancer3.1Not Specified
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
Adenanthin Aspc-1Pancreatic Cancer~0.5 - 1.0 (Effective Range)48
Weisiensin B K562Chronic Myeloid LeukemiaNot SpecifiedNot Specified
BEL-7402Hepatocellular Carcinoma10.048
HepG2Hepatocellular Carcinoma3.2448
HO-8910Ovarian Cancer3248
SGC-7901Gastric Cancer4.3448
Rabdosin B KYSE30Esophageal Squamous Cell CarcinomaNot SpecifiedNot Specified
KYSE450Esophageal Squamous Cell CarcinomaNot SpecifiedNot Specified

Table 2: Quantitative Analysis of Apoptosis Induction

CompoundCell LineConcentration (µM)% of Apoptotic Cells (Annexin V+)Incubation Time (h)
Oridonin HGC271016.63 ± 4.3124
HGC272026.33 ± 1.7724
AGS516.60 ± 3.2324
AGS1025.53 ± 3.5424
TE-82014.0 (Late Apoptosis)24
TE-24053.72 (Early Apoptosis), 10.91 (Late Apoptosis)24
Adenanthin Aspc-10.517.24 (Early Apoptosis)48
Aspc-11.026.43 (Early Apoptosis)48

Signaling Pathways of Apoptosis

ent-Kaurane diterpenoids trigger apoptosis through a variety of signaling pathways, often converging on the mitochondrial intrinsic pathway. The following diagrams illustrate the known mechanisms for Oridonin, Adenanthin, Weisiensin B, and Rabdosin B.

Oridonin-Induced Apoptotic Pathway

Oridonin induces apoptosis through multiple signaling cascades, including the activation of JNK and inhibition of the PI3K/Akt survival pathway. This leads to the upregulation of pro-apoptotic proteins and subsequent activation of the caspase cascade.

Oridonin_Apoptosis_Pathway Oridonin Oridonin JNK_pathway p-JNK/c-Jun Activation Oridonin->JNK_pathway PI3K_Akt_pathway PI3K/Akt Inhibition Oridonin->PI3K_Akt_pathway Bax Bax ↑ JNK_pathway->Bax Bcl2 Bcl-2 ↓ PI3K_Akt_pathway->Bcl2 Mitochondria Mitochondrion Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Oridonin's multi-pathway induction of apoptosis.
Adenanthin-Induced Apoptotic Pathway

Adenanthin's primary mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.[1][2] This is characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase-9.[1]

Adenanthin_Apoptosis_Pathway Adenanthin Adenanthin ROS ROS ↑ Adenanthin->ROS Mitochondria Mitochondrion ROS->Mitochondria Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Mitochondria->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-mediated apoptosis by Adenanthin.
Weisiensin B-Induced Apoptotic Pathway

Similar to Adenanthin, Weisiensin B induces apoptosis through the generation of ROS, leading to G2/M phase cell cycle arrest and subsequent cell death.

WeisiensinB_Apoptosis_Pathway WeisiensinB Weisiensin B ROS ROS ↑ WeisiensinB->ROS G2M_Arrest G2/M Phase Arrest ROS->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Weisiensin B induces apoptosis via ROS and cell cycle arrest.
Rabdosin B-Induced Apoptotic Pathway

Rabdosin B triggers G2/M phase arrest and initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-9.

RabdosinB_Apoptosis_Pathway RabdosinB Rabdosin B G2M_Arrest G2/M Phase Arrest RabdosinB->G2M_Arrest Intrinsic_Pathway Intrinsic Pathway G2M_Arrest->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Rabdosin B's induction of intrinsic apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the ent-kaurane diterpenoid for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.

Protocol:

  • Treat cells with the ent-kaurane diterpenoid for the specified time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathways, such as Bcl-2 family members (Bcl-2, Bax), cytochrome c, and caspases.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, using a colorimetric or fluorometric substrate.

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Incubate the cell lysate with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) in a reaction buffer.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength over time.

  • Calculate the caspase activity based on the rate of substrate cleavage.

Conclusion

The ent-kaurane diterpenoids represent a promising class of natural compounds with potent anti-cancer properties. While many of these compounds converge on the mitochondrial pathway of apoptosis, the upstream signaling events that trigger this cascade can vary significantly. Oridonin, for instance, demonstrates a complex mechanism involving multiple pathways, whereas Adenanthin and Weisiensin B appear to be more reliant on the induction of ROS. A thorough understanding of these distinct mechanisms is crucial for identifying the most effective therapeutic applications for each compound and for the rational design of novel, more potent derivatives. Further research is warranted to fully elucidate the apoptotic pathways of a wider range of ent-kaurane diterpenoids and to validate these findings in preclinical and clinical settings.

References

Comparative

In Vitro and In Vivo Correlation of Ent-kaurane Diterpenoid Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Data Presentation: Comparative Biological Activities The following tables summarize the quantitative data on the in vitro and in vivo anticancer activities...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the in vitro and in vivo anticancer activities of selected ent-kaurane diterpenoids, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity of Representative Ent-kaurane Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin Human Colorectal Cancer (SW480)15.6[3]
Human Breast Cancer (MCF-7)8.5[4]
Human Liver Cancer (HepG2)12.3[3]
Kaurenoic Acid Human Leukemia (HL-60)25.7[5]
Human Colon Cancer (HCT116)50-100[6]
Longikaurin A Human Liver Cancer (SMMC-7721)4.2[3]

Table 2: In Vivo Antitumor Activity of Representative Ent-kaurane Diterpenoids

CompoundAnimal ModelTumor TypeDosageTumor Inhibition Rate (%)Reference
Oridonin BALB/c Nude MiceColorectal Cancer Xenograft20 mg/kg/day58.3[3]
Longikaurin A Nude MiceLiver Cancer Xenograft6 mg/kgSignificant suppression[3]
Compound 23 (ent-kaurane derivative) Nude MiceCisplatin-resistant Lung Cancer10 mg/kgSignificant sensitization to cisplatin (B142131)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of ent-kaurane diterpenoids.

MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the ent-kaurane diterpenoid for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Xenograft Mouse Model for In Vivo Antitumor Activity
  • Cell Implantation: Human cancer cells (e.g., SMMC-7721) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Compound Administration: The mice are randomly assigned to treatment and control groups. The treatment group receives the ent-kaurane diterpenoid (e.g., Longikaurin A at 6 mg/kg) via intraperitoneal injection daily. The control group receives a vehicle control.[3]

  • Tumor Measurement: Tumor volume is measured every few days using a caliper.

  • Endpoint: After a set period (e.g., 2-3 weeks), the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated based on the difference in tumor weight between the treated and control groups.

Mandatory Visualizations

Diagrams illustrating the key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_correlation IVIVC iv_start Cancer Cell Lines iv_assay MTT Assay for Cytotoxicity (IC50) iv_start->iv_assay correlation Correlate In Vitro Potency with In Vivo Efficacy iv_assay->correlation inv_start Xenograft Mouse Model inv_treatment Compound Administration inv_start->inv_treatment inv_measurement Tumor Growth Measurement inv_treatment->inv_measurement inv_endpoint Tumor Excision and Weight Analysis inv_measurement->inv_endpoint inv_endpoint->correlation

Experimental workflow for IVIVC of ent-kaurane diterpenoids.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_metastasis Inhibition of Metastasis compound Ent-kaurane Diterpenoids (e.g., Oridonin) bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) compound->bcl2 cyclins_cdks Cyclins & CDKs (↓ Cyclin D1, CDK4) compound->cyclins_cdks mmp MMP-2, MMP-9 (↓ Expression) compound->mmp caspases Caspase Activation (Caspase-3, -8, -9) bcl2->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle G2/M Phase Arrest cyclins_cdks->cell_cycle metastasis ↓ Invasion & Metastasis mmp->metastasis

Anticancer signaling pathways of ent-kaurane diterpenoids.

Conclusion

Ent-kaurane diterpenoids represent a promising class of natural products with demonstrated anticancer activity both in vitro and in vivo.[3][4] The correlation between the potent cytotoxicity observed in cell-based assays and the significant tumor growth inhibition in animal models underscores their therapeutic potential. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis through the modulation of key signaling pathways.[4][8] Further research into the structure-activity relationships and pharmacokinetic profiles of novel ent-kaurane derivatives is warranted to develop new and effective anticancer agents.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3Alaph-Tigloyloxypterokaurene L3: A Guide for Laboratory Professionals

Effective management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3Ala...

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3Alaph-Tigloyloxypterokaurene L3, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

I. Compound Identification and Hazard Assessment

3Alaph-Tigloyloxypterokaurene L3 is a chemical compound used in research settings. According to the Material Safety Data Sheet (MSDS), this substance is considered non-hazardous for transport and does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.

Key Safety Information:

  • Stability: Stable under recommended storage conditions.[1]

  • Incompatibilities: Avoid contact with strong oxidizing/reducing agents and strong acids/alkalis.[1]

  • Environmental Precautions: Do not allow the product to enter drains.[1]

II. Quantitative Data and Physical Properties

While specific quantitative hazard data such as toxicity limits are not specified in the available documentation, the following physical and chemical properties are provided:

PropertyValueReference
Molecular Formula C25H36O5[1]
Molecular Weight 416.56 g/mol [1]
Purity >97%[1]
Physical Description Powder[2]
Storage Store in a sealed, cool, and dry condition.[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of 3Alaph-Tigloyloxypterokaurene L3.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • If there is a risk of dust formation, wear respiratory protection.[1]

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up the solid powder, avoiding the creation of dust.[1]

    • Place the collected material into a suitable, clearly labeled, and sealable container.[1] The original container, if in good condition, is an ideal choice.

    • Ensure the container is kept closed to prevent accidental spillage or exposure.

  • Contaminated Materials:

    • Any materials used for handling and cleanup (e.g., weighing paper, contaminated gloves, wipes) should be collected and placed in the same designated waste container.

3. Labeling:

  • Label the waste container clearly with the full chemical name: "Waste 3Alaph-Tigloyloxypterokaurene L3".

  • Include the date of waste generation.

  • While not classified as hazardous, it is good practice to note "For Chemical Waste Disposal Only".

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) for chemical waste.[3][4]

  • The storage area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]

5. Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[4]

  • Do not dispose of 3Alaph-Tigloyloxypterokaurene L3 down the drain or in the regular trash. [1] Although not classified as hazardous, this practice is discouraged to prevent environmental contamination.[5][6]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3Alaph-Tigloyloxypterokaurene L3.

G cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start Start: Disposal of 3Alaph-Tigloyloxypterokaurene L3 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Carefully collect solid waste (avoiding dust) ppe->collect_solid collect_contam Collect contaminated materials (e.g., weighing paper, gloves) collect_solid->collect_contam no_drain DO NOT Pour Down Drain collect_solid->no_drain no_trash DO NOT Dispose in Regular Trash collect_solid->no_trash container Place in a suitable, sealed container collect_contam->container label_waste Label container with: - Chemical Name - Date container->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EH&S or licensed waste contractor for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 3Alaph-Tigloyloxypterokaurene L3.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 3Alaph-Tigloyloxypterokaurene L3, fostering a culture of safety and compliance within the research environment.

References

© Copyright 2026 BenchChem. All Rights Reserved.